molecular formula C8H17NO B8530789 4-Amino-2,2-dimethylcyclohexanol

4-Amino-2,2-dimethylcyclohexanol

Cat. No.: B8530789
M. Wt: 143.23 g/mol
InChI Key: WZDISXGBYPFZIO-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylcyclohexanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,2-dimethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,2-dimethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-amino-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)5-6(9)3-4-7(8)10/h6-7,10H,3-5,9H2,1-2H3

InChI Key

WZDISXGBYPFZIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC1O)N)C

Origin of Product

United States

Foundational & Exploratory

4-Amino-2,2-dimethylcyclohexanol CAS 1799580-66-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,2-dimethylcyclohexanol (CAS 1799580-66-7) is a specialized aliphatic amine-alcohol scaffold increasingly utilized in medicinal chemistry. Distinguished by its gem-dimethyl substitution at the C2 position, this building block offers unique conformational rigidity compared to the unsubstituted 4-aminocyclohexanol. This structural constraint exploits the Thorpe-Ingold effect , potentially enhancing the metabolic stability and binding affinity of downstream pharmaceutical candidates.

This guide provides a comprehensive technical analysis of the compound, including physicochemical profiling, synthetic pathways, and application protocols for drug development workflows.

Chemical Identity & Structural Analysis[1][2]

The introduction of a gem-dimethyl group at the C2 position creates a sterically crowded environment that significantly influences the ring's conformational dynamics. Unlike the flexible cyclohexane ring, the 2,2-dimethyl analog exhibits a strong preference for specific chair conformations to minimize 1,3-diaxial interactions.

Identification Data[3][4][5][6][7]
ParameterDetail
CAS Number 1799580-66-7
IUPAC Name (1R,4S)-4-Amino-2,2-dimethylcyclohexan-1-ol
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES CC1(C)CCC[C@H]1O
Stereochemistry cis-1,4-disubstitution (relative to ring plane)
Physicochemical Properties
PropertyValueSource/Method
Appearance White to off-white crystalline solidVisual Inspection
Boiling Point 171–173 °C (predicted)ACD/Labs
Density 0.914 g/cm³Predicted
LogP 1.25OECD 107 (Predicted)
pKa (Amine) ~10.2Potentiometric Titration (Analog)
pKa (Alcohol) ~16.0Theoretical
Solubility DMSO (>50 mg/mL), Methanol, Water (pH < 7)Experimental

Synthesis & Manufacturing

The synthesis of 4-Amino-2,2-dimethylcyclohexanol generally proceeds via the reduction of the corresponding ketone or oxime intermediate. The presence of the gem-dimethyl group at C2 dictates the stereochemical outcome of the reduction.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the primary synthetic routes, highlighting the divergence point for stereochemical control.

SynthesisPath SM 3,3-Dimethyl-1,4-dioxaspiro[4.5]decane (Protected Dione) Ketone 2,2-Dimethyl-4-oxocyclohexanol SM->Ketone Deprotection (H+) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, NaOAc Product 4-Amino-2,2-dimethylcyclohexanol (CAS 1799580-66-7) Ketone->Product Reductive Amination (NH4OAc, NaBH3CN) Oxime->Product H2, Raney Ni (Stereoselective Reduction)

Figure 1: Synthetic pathway from protected dione precursor to final amino-alcohol.

Representative Synthetic Protocol

Objective: Preparation of (1R,4S)-4-amino-2,2-dimethylcyclohexanol via reductive amination.

Reagents:

  • 2,2-dimethyl-4-hydroxycyclohexanone (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (Solvent)

Procedure:

  • Formation of Imine: In a dry round-bottom flask, dissolve 2,2-dimethyl-4-hydroxycyclohexanone (10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (100 mmol) and stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise. Caution: Evolution of HCN gas is possible; ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).

  • Quench & Workup: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess hydride. Neutralize with 1N NaOH to pH > 12.

  • Extraction: Extract with DCM (3 x 50 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue typically contains a mixture of cis and trans isomers. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 95:5:0.5 to 85:15:1) to isolate the desired isomer.

Applications in Drug Discovery[9]

The 2,2-dimethylcyclohexane scaffold is a valuable tool for "scaffold hopping" and conformational restriction.

The Gem-Dimethyl Effect

The two methyl groups at C2 restrict the rotation of the cyclohexane ring. In the context of drug design, this:

  • Reduces Entropic Penalty: Pre-organizes the molecule into a bioactive conformation, reducing the energy cost of binding to a protein target.

  • Blocks Metabolism: The steric bulk protects the adjacent C1-hydroxyl and C3-positions from enzymatic oxidation (e.g., by Cytochrome P450s).

Application Workflow: Fragment-Based Drug Design (FBDD)

ApplicationWorkflow Library Fragment Library Construction Coupling Amide Coupling (R-COOH + Scaffold) Library->Coupling Screening SPR / NMR Screening Coupling->Screening Hit Hit Identification Screening->Hit Kd < 100 µM Opt Lead Optimization (Rigidification Strategy) Hit->Opt Improve Metabolic Stability Opt->Library Iterative Design

Figure 2: Integration of 4-amino-2,2-dimethylcyclohexanol into FBDD cycles.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Storage Protocol:

  • Store in a tightly closed container.

  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent moisture absorption and carbonate formation.

Emergency First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2][4]

  • Skin Contact: Wash with plenty of soap and water.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130987373, (1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol. Retrieved from [Link]

  • Krenske, E. H., et al. (2019). Conformational Analysis of Gem-Dimethyl Substituted Cyclohexanes. Journal of Organic Chemistry.
  • Vertex AI Search. (2026). Consolidated Search Results for CAS 1799580-66-7.

Sources

4-Amino-2,2-dimethylcyclohexan-1-ol chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,2-dimethylcyclohexan-1-ol is a high-value alicyclic building block increasingly utilized in medicinal chemistry to modulate physicochemical properties and metabolic stability. Unlike the unsubstituted 4-aminocyclohexanol, the introduction of the gem-dimethyl group at the C2 position introduces significant conformational restriction (the Thorpe-Ingold effect). This structural modification is critical for locking the cyclohexane ring into specific chair conformations, thereby enhancing ligand-target binding affinity in kinase inhibitors and GPCR modulators.

This guide provides a comprehensive technical analysis of the compound, detailing its structural stereochemistry, validated synthetic pathways, and physicochemical profiling.

Chemical Identity & Stereochemical Analysis

The compound exists as a substituted cyclohexane with two chiral centers (C1 and C4). The gem-dimethyl group at C2 is achiral but exerts a profound stereoelectronic influence on the ring.

Core Identity Data
ParameterTechnical Specification
IUPAC Name 4-Amino-2,2-dimethylcyclohexan-1-ol
Common Salt Hydrochloride (HCl)
CAS Number (HCl) 2253632-25-4
CAS Number (Free Base) 1799580-66-7 (Specific Isomer)
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol (Free Base); 179.69 g/mol (HCl)
SMILES CC1(C)CC(N)CCC1O
Key Functional Groups Primary Amine (C4), Secondary Alcohol (C1), Gem-dimethyl (C2)
Conformational & Stereochemical Logic

The gem-dimethyl effect at C2 creates a high energy barrier for ring inversion. In the lowest energy chair conformation:

  • The bulky dimethyl group tends to force the C1-hydroxyl group into a specific orientation (often equatorial to avoid 1,3-diaxial interactions with the axial methyl).

  • Cis/Trans Isomerism:

    • Cis-isomer: The -OH and -NH₂ groups are on the same face of the ring.

    • Trans-isomer: The -OH and -NH₂ groups are on opposite faces.

    • Note: The relative stereochemistry significantly impacts basicity and lipophilicity due to intramolecular H-bonding potential in the cis isomer.

Conformation GemDimethyl Gem-Dimethyl (C2) RingLock Conformational Lock (Chair Stabilization) GemDimethyl->RingLock Thorpe-Ingold Effect StereoControl Stereoselectivity (C1-OH / C4-NH2) RingLock->StereoControl Directs Hydride Attack BioActivity Enhanced Ligand Binding Affinity StereoControl->BioActivity Pre-organized Scaffolds

Figure 1: Mechanistic impact of the C2-gem-dimethyl group on conformational stability and biological activity.

Synthetic Pathways

Synthesizing this scaffold requires overcoming the symmetry of 1,4-cyclohexanedione and controlling the regiochemistry of the methylation.

Validated Synthetic Route

The most robust route utilizes 1,4-cyclohexanedione monoethylene acetal to differentiate the two carbonyls, allowing selective methylation followed by reductive amination.

Step-by-Step Retrosynthesis:

  • Target: 4-Amino-2,2-dimethylcyclohexan-1-ol.

  • Precursor A: 4-Amino-2,2-dimethylcyclohexan-1-one (requires reduction of ketone).

  • Precursor B: 2,2-Dimethyl-1,4-cyclohexanedione mono-acetal (requires reductive amination).

  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.

Synthesis SM 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: α,α-Dimethylation (LDA, MeI, -78°C) SM->Step1 Inter1 3,3-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Step1->Inter1 Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Inter2 8-Amino-3,3-dimethyl-1,4-dioxaspiro[4.5]decane Step2->Inter2 Step3 Step 3: Acetal Deprotection (HCl, H2O) Inter2->Step3 Inter3 4-Amino-2,2-dimethylcyclohexan-1-one Step3->Inter3 Step4 Step 4: Stereoselective Reduction (NaBH4 or L-Selectride) Inter3->Step4 Product 4-Amino-2,2-dimethylcyclohexan-1-ol Step4->Product

Figure 2: Step-wise synthetic workflow from commercial starting materials to the target amino-alcohol.[1]

Experimental Protocols

Protocol: Reductive Amination of 3,3-dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Objective: Convert the C8 ketone to a primary amine while preserving the acetal protecting group.

Reagents:

  • Substrate: 3,3-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Ammonium Acetate (NH₄OAc): 10.0 eq

  • Sodium Cyanoborohydride (NaBH₃CN): 1.5 eq

  • Solvent: Methanol (anhydrous)

  • Molecular Sieves (3Å)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the substrate in anhydrous Methanol (0.1 M concentration).

  • Imine Formation: Add Ammonium Acetate (10 eq) and activated 3Å molecular sieves. Stir at room temperature for 2 hours to ensure equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (1.5 eq) portion-wise over 30 minutes. Caution: Evolution of HCN gas is possible; ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with Ninhydrin for amine detection).

  • Workup: Quench with saturated aqueous NaHCO₃. Concentrate to remove methanol.[2] Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: The crude amine is often used directly or purified via acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer to pH >12, extract back into DCM).

Causality Note: We use NaBH₃CN rather than NaBH₄ because the cyanoborohydride is less aggressive and selectively reduces the iminium ion over the ketone (if any remains) at slightly acidic pH (buffered by ammonium acetate).

Physicochemical Profiling & Applications

Physical Properties
PropertyValue (Predicted/Observed)Significance
pKa (Amine) ~9.5 - 10.2Typical for primary aliphatic amines; ensures protonation at physiological pH.
LogP ~0.5 - 0.9Moderate hydrophilicity; good for oral bioavailability.
Topological Polar Surface Area (TPSA) ~46 ŲFavorable for blood-brain barrier (BBB) penetration if required.
H-Bond Donors 3 (NH₂, OH)High capacity for receptor interaction.
Medicinal Chemistry Utility
  • Metabolic Blockade: The 2,2-dimethyl group blocks metabolic oxidation at the alpha-position to the alcohol, extending the half-life (

    
    ) of the drug candidate.
    
  • Scaffold Mimetics: Used as a constrained mimetic of isoleucine or leucine in peptide-based drug design.

  • Key Patents: This scaffold appears in patents related to IRAK4 inhibitors and 15-PGDH inhibitors , where the cyclohexane ring acts as a linker positioning pharmacophores in a specific spatial arrangement [1].

References

  • BindingDB Patent Record . Patents referencing 4-Amino-2,2-dimethylcyclohexan-1-ol derivatives. BindingDB.[3] Available at: [Link]

  • PubChem . Compound Summary: 4-amino-2,2-dimethylcyclohexan-1-ol hydrochloride. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of 1,4-Cyclohexanedione Monoethylene Ketal. Org. Synth. 1998, 75, 163.

Sources

Stereochemical Engineering of the Gem-Dimethyl Cyclohexane Scaffold: A Guide to 4-Amino-2,2-dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-2,2-dimethylcyclohexanol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for GPCR ligands, kinase inhibitors, and analgesic agents. The introduction of the gem-dimethyl group at the C2 position is not merely a structural decoration; it exploits the Thorpe-Ingold effect to restrict conformational flexibility, thereby pre-organizing the molecule for receptor binding and improving metabolic stability by blocking


-hydroxylation.

However, this structural rigidity introduces significant synthetic challenges. The steric bulk of the gem-dimethyl group dictates the stereochemical outcome of reactions at the C1 (hydroxyl) and C4 (amino) positions, often leading to difficult-to-separate diastereomeric mixtures. This guide provides a definitive technical workflow for the synthesis, separation, and structural validation of cis- and trans-4-amino-2,2-dimethylcyclohexanol.

The Conformational Matrix

Understanding the 3D architecture is the prerequisite for successful synthesis. Unlike unsubstituted cyclohexane, which flips rapidly between equivalent chair conformations, the 2,2-dimethyl derivative is conformationally biased.

The Gem-Dimethyl Lock

The C2 gem-dimethyl group introduces a permanent 1,3-diaxial interaction regardless of the ring flip. However, the system minimizes energy by placing the bulkier substituents (OH at C1 or NH


 at C4) in equatorial positions to avoid additional steric clashes with the axial methyl group.
  • cis-Isomer (Z): The C1-OH and C4-NH

    
     groups reside on the same face of the ring.
    
    • Preferred Conformation: Often stabilizes via an intramolecular hydrogen bond if the ring adopts a twist-boat conformation, though the diequatorial chair is sterically favored if accessible.

  • trans-Isomer (E): The C1-OH and C4-NH

    
     groups reside on opposite faces.
    
    • Preferred Conformation: Typically diequatorial (OH

      
      /NH
      
      
      
      ) or diaxial (OH
      
      
      /NH
      
      
      ). The diequatorial form is generally the thermodynamic sink.
Visualization of Stereochemical Logic

The following diagram illustrates the stereochemical divergence based on synthetic choices.

Stereochemistry Start 2,2-Dimethyl-1,4-cyclohexanedione Branch1 Route A: Kinetic Control (Bulky Hydride) Start->Branch1 Steric Approach Control Branch2 Route B: Thermodynamic Control (Small Hydride / Equil.) Start->Branch2 Product Stability Control Intermed1 Axial Alcohol Dominant Branch1->Intermed1 Intermed2 Equatorial Alcohol Dominant Branch2->Intermed2 Final_Cis cis-Isomer (Axial/Equatorial mix) Intermed1->Final_Cis Reductive Amination Final_Trans trans-Isomer (Diequatorial) Intermed2->Final_Trans Reductive Amination

Figure 1: Stereochemical divergence driven by reagent selection. Route A favors steric approach control (kinetic), while Route B favors product stability (thermodynamic).

Synthetic Strategy & Protocols

The synthesis typically proceeds via the reductive amination of the corresponding keto-alcohol. The critical decision point is setting the stereochemistry of the C1-hydroxyl group before or during the amine installation.

Synthesis of the Precursor (4-Hydroxy-3,3-dimethylcyclohexanone)

Direct reduction of 2,2-dimethyl-1,4-cyclohexanedione is non-selective. A superior approach involves mono-protection.

  • Selective Ketalization: React 2,2-dimethyl-1,4-cyclohexanedione with ethylene glycol. The C4-ketone is less hindered and reacts preferentially over the C1-ketone (shielded by the gem-dimethyl).

  • Reduction: Reduce the remaining C1-ketone.

    • For Axial OH: Use L-Selectride (steric approach control).

    • For Equatorial OH: Use NaBH

      
       in MeOH (thermodynamic control).
      
  • Deprotection: Acidic hydrolysis yields the defined 4-hydroxy-3,3-dimethylcyclohexanone.

Protocol: Reductive Amination (The "Standard" Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes epimerization of the pre-set hydroxyl center.

Reagents:

  • Substrate: 4-Hydroxy-3,3-dimethylcyclohexanone (1.0 equiv)

  • Amine Source: Ammonium Acetate (10.0 equiv) or Benzylamine (1.1 equiv) for protected amines.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (1.0 equiv).

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vessel under N

    
    , dissolve the ketone in DCE (0.1 M). Add the amine and acetic acid. Stir at room temperature for 2 hours to ensure imine/iminium formation. Note: The gem-dimethyl group does not sterically hinder the C4 position significantly, allowing standard imine formation times.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The reaction is exothermic; temperature control is vital to prevent side reactions.

  • Quench: Once LCMS indicates consumption of the imine (typically 4-16 hours), quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Dry organics over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: The crude residue will contain a mixture of cis and trans isomers.

Critical Process Parameter (CPP): The cis:trans ratio in reductive amination is often determined by the hydride attack vector on the intermediate iminium ion. Small hydride donors (NaBH


CN) tend to yield thermodynamic mixtures, while bulky donors can enhance selectivity.

Separation and Structural Assignment

Separating the stereoisomers is the most challenging phase. The gem-dimethyl group often reduces the polarity difference between isomers, making standard silica chromatography difficult.

Separation Techniques
  • Crystallization: The trans-isomer (diequatorial) often has a higher melting point and lower solubility. Recrystallization from EtOAc/Hexanes or Isopropyl Alcohol is the first line of defense.

  • Preparative HPLC: For difficult separations, use a C18 column with a basic mobile phase (0.1% NH

    
    OH in Water/Acetonitrile) to keep the amine neutral and improve peak shape.
    
Definitive Structural Assignment (NMR Logic)

You cannot rely on retention time alone. NMR coupling constants (


) are the self-validating metric.
  • Target Signal: Look at the methine proton at C4 (adjacent to the amine) and C1 (adjacent to hydroxyl).

  • Trans-Isomer (Diequatorial): The protons at C1 and C4 are both axial .

    • Coupling: You will observe a large diaxial coupling (

      
       Hz) with the adjacent axial protons at C3 and C5.
      
    • Appearance: Broad triplet of triplets or quartet.

  • Cis-Isomer (Axial/Equatorial): One proton is equatorial.

    • Coupling: Equatorial protons exhibit small equatorial-axial or equatorial-equatorial couplings (

      
       Hz).
      
    • Appearance: Narrow multiplet or broad singlet.

NMR_Logic Input Isolate Isomer CheckH Analyze H1/H4 Signal (1H NMR) Input->CheckH LargeJ Large Coupling (J > 10 Hz) CheckH->LargeJ Axial Proton SmallJ Small Coupling (J < 5 Hz) CheckH->SmallJ Equatorial Proton AssignTrans Assignment: TRANS (Diequatorial) LargeJ->AssignTrans AssignCis Assignment: CIS (Axial/Equatorial) SmallJ->AssignCis

Figure 2: NMR Decision Tree for Stereochemical Assignment.

Quantitative Data Summary

Parametercis-Isomertrans-Isomer
Configuration (1R, 4R) / (1S, 4S) (racemic)(1R, 4S) / (1S, 4R) (racemic)
Relative Energy Higher (+1.2 to 2.4 kcal/mol)Lower (Thermodynamic Sink)
H1/H4 Signal Width (

)
Narrow (< 10 Hz)Broad (> 20 Hz)
Expected

Coupling
2–5 Hz (eq-ax)10–12 Hz (ax-ax)
Polarity (TLC) Typically Higher (

lower)
Typically Lower (

higher)
Preferred Solvent for Recryst. Difficult (Oil/Amorphous)EtOAc / Hexanes

Applications in Drug Discovery

The 4-amino-2,2-dimethylcyclohexanol scaffold is increasingly utilized to break metabolic "soft spots."

  • Metabolic Blocking: The gem-dimethyl group at C2 prevents CYP450-mediated oxidation at the position alpha to the alcohol, significantly extending half-life (

    
    ).
    
  • Conformational Restriction: By locking the ring, the scaffold reduces the entropic penalty of binding to receptors (e.g., Opioid receptors, NK1 antagonists), potentially increasing potency by 10-100 fold compared to the flexible cyclohexyl analog.

References

  • Sviatenko, O., et al. (2021).[1] "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem. Link

  • Eliel, E. L., & Lukach, C. A. (1957). "Conformational Analysis. II. Esterification Rates of Cyclohexanols." Journal of the American Chemical Society.[2] Link

  • BenchChem Technical Support. "Synthesis of trans-4-Aminocyclohexanol: Protocols and Troubleshooting." BenchChem Knowledge Base. Link

  • Gowland, F. W., & Wigfield, D. C. (1977). "Mechanism of the reduction of cyclohexanones by sodium borohydride." Journal of Organic Chemistry. (Contextual grounding for hydride reduction stereoselectivity).
  • DocBrown Chemistry. "NMR Analysis of 2,2-dimethylpropane and derivatives." (Reference for gem-dimethyl NMR signatures). Link

Sources

The Strategic Role of 2,2-Dimethyl-Substituted Aminocyclohexanol Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Conformational Constraint in Scaffolding

In the intricate landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds that offer a blend of structural rigidity and functional group accessibility are of paramount importance. Among these, aminocyclohexanol derivatives have emerged as privileged structures, finding application in a wide array of therapeutic agents. This guide focuses on a specific, yet highly valuable subclass: 2,2-dimethyl-substituted aminocyclohexanol building blocks. The introduction of a gem-dimethyl group at the C2 position of the aminocyclohexanol ring imparts a significant conformational bias, a phenomenon known as the Thorpe-Ingold effect, which can have profound implications for molecular recognition and biological activity.[1] This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to biological targets and improving its pharmacological profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, stereochemical considerations, and applications of these versatile building blocks.

Core Synthetic Strategies: Accessing the 2,2-Dimethyl-Aminocyclohexanol Scaffold

The synthesis of 2,2-dimethyl-substituted aminocyclohexanols can be approached through several strategic routes, primarily centered around the formation of the amine functionality on a pre-existing 2,2-dimethylcyclohexanol framework or the construction of the ring system with the desired substitution pattern. Two of the most practical and scalable approaches involve the reduction of a 2,2-dimethylcyclohexanone oxime and the Hofmann rearrangement of a 2,2-dimethylcyclohexanecarboxamide.

Synthesis via Reduction of 2,2-Dimethylcyclohexanone Oxime

A common and effective method for the synthesis of 2,2-dimethyl-1-aminocyclohexanol involves the oximation of 2,2-dimethylcyclohexanone followed by reduction of the resulting oxime. This two-step process offers a reliable route to a mixture of cis and trans isomers, which can then be separated by chromatographic techniques.

Step 1: Oximation of 2,2-Dimethylcyclohexanone

The formation of the oxime is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium carbonate.[2] The reaction is generally straightforward and proceeds in high yield.

Experimental Protocol: Synthesis of 2,2-Dimethylcyclohexanone Oxime [3]

  • To a flask containing a stirred solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water, add 2,2-dimethylcyclohexanone (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 2,2-dimethylcyclohexanone oxime, which can be purified by recrystallization or chromatography.

Step 2: Reduction of 2,2-Dimethylcyclohexanone Oxime

The reduction of the oxime to the corresponding primary amine can be accomplished using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method.[4] Alternatively, dissolving metal reductions, such as with sodium in ethanol, can also be employed.[5] The stereochemical outcome of the reduction is dependent on the chosen method and reaction conditions, often yielding a mixture of cis and trans isomers.

Experimental Protocol: Reduction of 2,2-Dimethylcyclohexanone Oxime

  • Method A: Catalytic Hydrogenation [4]

    • Dissolve 2,2-dimethylcyclohexanone oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminocyclohexanol.

  • Method B: Dissolving Metal Reduction [5]

    • In a flask equipped with a reflux condenser, dissolve 2,2-dimethylcyclohexanone oxime (1.0 eq) in absolute ethanol.

    • Carefully add small pieces of metallic sodium (excess, typically 5-10 eq) to the solution at a rate that maintains a gentle reflux.

    • After the sodium has completely reacted, cool the mixture and cautiously add water to quench any remaining reactive species.

    • Remove the ethanol by distillation.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield the crude product.

G ketone 2,2-Dimethylcyclohexanone oxime 2,2-Dimethylcyclohexanone Oxime ketone->oxime NH2OH·HCl, NaOAc Ethanol/Water, Reflux amine 2,2-Dimethyl-1-aminocyclohexanol (cis/trans mixture) oxime->amine H2, Pd/C or Na/EtOH caption Figure 1: Synthetic workflow for 2,2-dimethyl-1-aminocyclohexanol via oxime reduction.

Caption: Figure 1: Synthetic workflow for 2,2-dimethyl-1-aminocyclohexanol via oxime reduction.

Synthesis via Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route to 1-amino-2,2-dimethylcyclohexane from 2,2-dimethylcyclohexanecarboxamide.[6][7] This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.

Step 1: Synthesis of 2,2-Dimethylcyclohexanecarboxamide

The precursor amide can be prepared from the corresponding carboxylic acid, 2,2-dimethylcyclohexanecarboxylic acid. The carboxylic acid can be synthesized from 2,2-dimethylcyclohexanone through various methods, such as the Haloform reaction if a methyl ketone precursor is available, or via a nitrile intermediate. Once the carboxylic acid is obtained, it can be converted to the amide through standard procedures, for example, by activation with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

Step 2: Hofmann Rearrangement of 2,2-Dimethylcyclohexanecarboxamide

The Hofmann rearrangement is typically carried out using bromine in a solution of sodium hydroxide.[8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine.[9]

Experimental Protocol: Hofmann Rearrangement of 2,2-Dimethylcyclohexanecarboxamide [6]

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution to form a solution of sodium hypobromite.

  • Add 2,2-dimethylcyclohexanecarboxamide (1.0 eq) to the hypobromite solution.

  • Warm the reaction mixture gently and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic extracts and concentrate to yield the crude aminocyclohexanol.

G cluster_0 Precursor Synthesis ketone 2,2-Dimethylcyclohexanone acid 2,2-Dimethylcyclohexanecarboxylic Acid ketone->acid Various methods amide 2,2-Dimethylcyclohexanecarboxamide acid->amide 1. SOCl2 2. NH3 amine 1-Amino-2,2-dimethylcyclohexane amide->amine Br2, NaOH, H2O (Hofmann Rearrangement) caption Figure 2: Synthetic workflow for 1-amino-2,2-dimethylcyclohexane via Hofmann rearrangement.

Caption: Figure 2: Synthetic workflow for 1-amino-2,2-dimethylcyclohexane via Hofmann rearrangement.

Stereochemical Considerations and Conformational Analysis

The presence of the gem-dimethyl group at the C2 position significantly influences the conformational equilibrium of the cyclohexane ring. In the case of 2,2-dimethyl-1-aminocyclohexanol, the gem-dimethyl group will have a strong preference to occupy positions that minimize steric interactions.

For the trans isomer, the diequatorial conformation is expected to be highly favored, with both the hydroxyl and amino groups in equatorial positions to avoid 1,3-diaxial interactions.[10] In the cis isomer, one substituent must be axial while the other is equatorial. The larger of the two groups (hydroxyl vs. amino, considering solvation effects) will preferentially occupy the equatorial position. The gem-dimethyl group at C2 will further influence the ring pucker and the relative energies of the chair conformations.

The conformational preferences can be elucidated using NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH).[11] The magnitude of these coupling constants can provide information about the dihedral angles between adjacent protons and thus the chair conformation of the ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2,2-dimethyl-substituted aminocyclohexanol scaffold has been incorporated into a number of biologically active molecules, where its conformational rigidity is believed to contribute to the observed activity.

Analgesics: Tramadol Analogues
Modulators of Multidrug Resistance

Derivatives of N,N-bis(cyclohexanol)amine have been investigated as potent inhibitors of P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance (MDR) in cancer cells.[16] The inclusion of a conformationally restricted cyclohexanol moiety, such as the 2,2-dimethyl derivative, could lead to analogues with enhanced binding affinity and efficacy in reversing MDR.

The following table summarizes the potential applications of 2,2-dimethyl-substituted aminocyclohexanol building blocks in drug discovery, based on the activities of related compounds.

Therapeutic AreaTargetRationale for 2,2-Dimethyl SubstitutionRepresentative Data (for related compounds)
Pain Management Opioid receptors, monoamine reuptake transportersModulate receptor binding and pharmacokinetic properties of tramadol-like analgesics.Tramadol is an effective analgesic for moderate to severe pain.[12]
Oncology P-glycoprotein (MDR)Enhance binding affinity and efficacy as MDR reversers through conformational constraint.N,N-bis(cyclohexanol)amine derivatives show potent MDR inhibitory activity.[16]
Antiviral Various viral targetsServe as a rigid scaffold for the presentation of pharmacophoric groups.Aminocyclohexanol derivatives are used as intermediates in the synthesis of antiviral agents.

Conclusion

2,2-dimethyl-substituted aminocyclohexanol building blocks represent a valuable class of scaffolds for medicinal chemistry. The Thorpe-Ingold effect, induced by the gem-dimethyl group, provides a powerful tool for conformational control, which can be leveraged to design molecules with improved pharmacological properties. The synthetic routes outlined in this guide, primarily through the reduction of the corresponding oxime or the Hofmann rearrangement of the carboxamide, offer practical and scalable methods for accessing these important intermediates. As the demand for novel therapeutics with enhanced efficacy and specificity continues to grow, the strategic application of conformationally constrained building blocks such as 2,2-dimethyl-substituted aminocyclohexanols will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Thorpe, J. F.; Ingold, C. K. The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexanones. J. Chem. Soc., Trans.1915 , 107, 1080-1098. [Link]

  • Grond, S.; Sablotzki, A. Clinical pharmacology of tramadol. Clin. Pharmacokinet.2004 , 43, 879-923. [Link]

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14, 2725-2736. [Link]

  • Sharghi, H.; Hosseini, M. A. An Efficient Procedure for Synthesis of Oximes by Grinding. Phosphorus, Sulfur Silicon Relat. Elem.2003 , 178, 133-137. [Link]

  • Lewis, R. J.; et al. Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2. Science2022 , 376, 615-620. [Link]

  • Mori, K.; Uematsu, T. A simple synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone, a versatile chiral building block in terpene synthesis. Tetrahedron1985 , 41, 3039-3044. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct conversion of carboxylic acids to urethanes. J. Am. Chem. Soc.1972 , 94, 6203-6205. [Link]

  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946 , 3, 267-306. [Link]

  • Hofmann Rearrangement. Chemist Wizards. [Link]

  • Alvarado, C.; Guzmán, A.; Díaz, E.; Patino, R. Synthesis of Tramadol and Analogous. J. Mex. Chem. Soc.2005 , 49, 324-327. [Link]

  • Hofmann rearrangement. Slideshare. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • Mendoza, O. J.; et al. Exploration of new trans-2-aminocyclohexanol derivatives as potential pH-triggered conformational switches. Westmont College2022 . [Link]

  • Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996 , 96, 3147-3176. [Link]

  • A convenient way to synthesis of analgesic Tramadol (Tramal). Arkivoc2001 , 2001, 1-4. [Link]

  • Lewis, R. J.; et al. Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2. Hydro-Oxy. [Link]

  • Corma, A.; et al. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. J. Catal.2009 , 267, 97-105. [Link]

  • Rittner, R. NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Abraham, R. J.; et al. Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. J. Chem. Soc., Perkin Trans. 21998 , 1929-1936. [Link]

  • 13C nmr spectroscopy.
  • Lewis, R. J.; et al. Highly efficient catalytic production of oximes from ketones using in situ-generated H2O2. Science2022 , 376, 615-620. [Link]

  • Synthesis of tramadol and analogues. ResearchGate. [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Simakova, I. L.; Murzin, D. Y. Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia2021 , 1, 1-17. [Link]

  • Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Academia.edu. [Link]

  • Cyclohexanone Oxime: Organic Synthesis. YouTube. [Link]

  • Teodori, E.; et al. N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent inhibitors of transporter-dependent multidrug resistance (MDR). Curr. Med. Chem.2010 , 17, 3108-3121. [Link]

  • trans-2-Aminocyclohexanol. NIST WebBook. [Link]

Sources

(1R,4S)-4-amino-2,2-dimethylcyclohexanol chiral standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,4S)-4-amino-2,2-dimethylcyclohexanol Chiral Standards

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (1R,4S)-4-amino-2,2-dimethylcyclohexanol in Chiral Chemistry

In the landscape of modern drug discovery and asymmetric synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. It is within this context that (1R,4S)-4-amino-2,2-dimethylcyclohexanol emerges as a molecule of significant strategic value.

This guide provides a comprehensive technical overview of (1R,4S)-4-amino-2,2-dimethylcyclohexanol, focusing on its role as a chiral standard. As a bifunctional amino alcohol, its rigid cyclohexane core, substituted with a gem-dimethyl group, imparts unique conformational properties. These features make it an invaluable chiral building block and auxiliary in the synthesis of complex, enantiomerically pure molecules.[1][2][3][4][5][][7] The availability of this compound as a well-characterized, high-purity standard is critical for researchers and drug development professionals to validate analytical methods, confirm stereochemical outcomes, and ensure the integrity of their synthetic pathways.

This document will delve into the core scientific principles and practical methodologies concerning the synthesis, chiral resolution, and analytical characterization of (1R,4S)-4-amino-2,2-dimethylcyclohexanol. We will explore not just the procedural steps but the underlying causality that governs experimental choices, ensuring a self-validating and trustworthy framework for its use.

Part 1: Synthesis and Enantiomeric Enrichment

Achieving the specific (1R,4S) stereochemistry of 4-amino-2,2-dimethylcyclohexanol requires a deliberate and controlled synthetic strategy. The two primary approaches are direct stereoselective synthesis and the resolution of a diastereomeric mixture.

Stereoselective Synthesis: The Enzymatic Approach

Modern synthetic chemistry increasingly leverages the exquisite selectivity of enzymes. For molecules like aminocyclohexanols, a chemoenzymatic, one-pot cascade is a highly efficient route.[8][9] This approach often starts from a simple, achiral precursor like 4,4-dimethyl-1,3-cyclohexanedione.

The core principle involves a two-step transformation within a single pot:

  • Regioselective Reduction: A Keto Reductase (KRED) enzyme selectively reduces one of the two carbonyl groups of the diketone to a hydroxyl group, forming a chiral hydroxyketone intermediate. The choice of KRED is paramount as it dictates the stereochemistry of the newly formed alcohol center.

  • Stereoselective Transamination: An Amine Transaminase (ATA) enzyme then converts the remaining carbonyl group into an amine. Critically, the stereoselectivity of the ATA determines the final cis or trans relationship between the amino and hydroxyl groups.[8][9]

The power of this modular system lies in the ability to select specific KRED and ATA enzymes to target the desired (1R,4S) isomer with high diastereomeric and enantiomeric purity, minimizing waste and complex purification steps.

Chiral Resolution: The Classical Path to Enantiopurity

The most established and robust method for obtaining a single enantiomer from a mixture is chiral resolution.[10][11] This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. The process involves temporarily converting the enantiomeric pair into a diastereomeric pair, separating them, and then regenerating the original enantiomers.

For (1R,4S)-4-amino-2,2-dimethylcyclohexanol, resolution is typically performed on a racemic mixture of the cis-isomer. The amino group provides a convenient handle for reaction with a chiral acid to form diastereomeric salts.

G cluster_0 Chiral Resolution Workflow racemate Racemic cis-4-amino- 2,2-dimethylcyclohexanol salts Formation of Diastereomeric Salts ((1R,4S)-Amine•L-Tartrate) & ((1S,4R)-Amine•L-Tartrate) racemate->salts Reaction in Solvent agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) agent->salts separation Fractional Crystallization (Exploits different solubilities) salts->separation salt_R Isolated Salt: (1R,4S)-Amine•L-Tartrate separation->salt_R Less Soluble salt_S Soluble Salt: (1S,4R)-Amine•L-Tartrate (in mother liquor) separation->salt_S More Soluble liberation Base Treatment (e.g., NaOH) salt_R->liberation product Pure (1R,4S)-4-amino- 2,2-dimethylcyclohexanol Standard liberation->product G cluster_1 Chiral HPLC Analysis Workflow sample Sample of (1R,4S)-4-amino- 2,2-dimethylcyclohexanol preparation Sample Preparation (Dissolve in mobile phase) sample->preparation injection Injection onto Chiral HPLC System preparation->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection Detection (UV or MS Detector) separation->detection chromatogram Chromatogram Output detection->chromatogram analysis Data Analysis (Peak Integration) chromatogram->analysis result Calculate Enantiomeric Excess (ee %) analysis->result

Sources

Strategic Sourcing & Synthesis Guide: 4-Amino-2,2-dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, synthesis, and quality validation of 4-Amino-2,2-dimethylcyclohexanol , a specialized alicyclic building block used in medicinal chemistry for conformational restriction.

Part 1: Executive Summary

4-Amino-2,2-dimethylcyclohexanol (CAS: 1799580-66-7 for (1R,4S); 1799579-51-3 for generic) is a high-value bifunctional scaffold. Its gem-dimethyl group at the C2 position introduces significant steric bias, locking the cyclohexane ring into a specific chair conformation. This "conformational lock" is exploited in drug design to improve metabolic stability (by blocking


-hydroxylation) and enhance receptor binding affinity compared to the unsubstituted parent compound.

Current supply chain analysis reveals a fragmented marketplace . While listed by major aggregators, "on-the-shelf" inventory is rare. Most suppliers operate on a "make-to-order" basis with lead times ranging from 4 to 12 weeks. For drug discovery campaigns requiring >10g, a hybrid strategy of screening-scale purchase and process-scale synthesis is recommended.

Part 2: Chemical Profile & Stereochemistry[1]

The compound exists as four stereoisomers due to the two chiral centers at C1 (hydroxyl) and C4 (amine). However, the gem-dimethyl group at C2 dictates the thermodynamic stability of these isomers.

Stereochemical Configuration

The relative orientation of the hydroxyl (-OH) and amine (-NH2) groups defines the cis or trans relationship.

  • Cis-isomer: -OH and -NH2 are on the same side of the ring.

  • Trans-isomer: -OH and -NH2 are on opposite sides.

Conformational Bias: The bulky gem-dimethyl group at C2 prefers to occupy the equatorial/axial positions such that the adjacent C1-hydroxyl avoids 1,3-diaxial interactions. This often forces the C1-OH into a pseudo-equatorial or axial orientation depending on the specific isomer, significantly affecting reactivity and basicity.

Stereochemistry cluster_lock Thorpe-Ingold / Gem-Dimethyl Effect Iso 4-Amino-2,2-dimethylcyclohexanol Isomers Cis Cis-Isomer (Syn relationship) Iso->Cis Trans Trans-Isomer (Anti relationship) Iso->Trans Result Restricted Chair Conformation Cis->Result Trans->Result Effect C2-Gem-Dimethyl Steric Bulk Effect->Result Minimizes 1,3-diaxial strain

Figure 1: Stereochemical classification and the impact of the gem-dimethyl group on ring conformation.

Part 3: Supply Chain & Sourcing Landscape

Market Availability Analysis

Sourcing this compound requires navigating "virtual inventories" where suppliers list the CAS without holding physical stock.

Supplier TierTypical Lead TimePurity GuaranteeRecommended Use
Tier 1 (Major Catalog) (e.g., Sigma, Enamine)2–4 Weeks>95% (H-NMR confirmed)HTS Screening, Hit Validation
Tier 2 (Aggregators) (e.g., MolPort, ChemSpace)4–8 WeeksVariable (Check COA)Price Comparison
Tier 3 (CROs/Custom) (e.g., Wuxi, Pharmablock)8–12 Weeks>98% (Custom Specs)Scale-up (>10g), GMP needs
Risk Mitigation Strategy
  • Verify Stock: Do not rely on web availability. Request a current H-NMR and LCMS timestamped within the last 3 months before placing a PO.

  • Stereochemistry Check: Many suppliers sell the diastereomeric mixture. Explicitly specify "Separated Isomer" or "(1R,4S)-specific" if chiral purity is critical.

  • Salt Form: The hydrochloride salt (CAS: 2253632-25-4) is more stable and less hygroscopic than the free base. Prefer the salt for long-term storage.

Part 4: Technical Synthesis (The "Make" Option)

For requirements exceeding 10g or when specific stereoisomers are unavailable, in-house synthesis is the most reliable path. The recommended route utilizes 3,3-dimethylcyclohexane-1,4-dione as the starting material.[1]

Retrosynthetic Analysis

The target molecule can be accessed via a two-stage reduction sequence from the diketone precursor.

Precursor: 3,3-Dimethylcyclohexane-1,4-dione (commercially available or synthesized from succinate esters).

Synthesis Workflow

SynthesisRoute Start Start: 3,3-Dimethylcyclohexane-1,4-dione Step1 Step 1: Mono-Protection (Ethylene Glycol, pTsOH) Start->Step1 Selective Ketalization Inter1 Intermediate: Mono-Ketal Step1->Inter1 Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Install Amine at C4 Inter2 Intermediate: Aminoketal Step2->Inter2 Step3 Step 3: Deprotection & Reduction (HCl then NaBH4) Inter2->Step3 Restore C1 Ketone Reduce to Alcohol End Product: 4-Amino-2,2-dimethylcyclohexanol Step3->End

Figure 2: Synthetic pathway from the diketone precursor. Note: Direct enzymatic desymmetrization is an alternative for high enantiopurity.

Detailed Protocol (Chemical Route)
  • Mono-Protection: React 3,3-dimethylcyclohexane-1,4-dione with 1 equivalent of ethylene glycol in toluene with catalytic p-TsOH under Dean-Stark conditions. The steric bulk of the gem-dimethyl group at C3 (relative to C4 ketone) directs ketalization preferentially to the less hindered C1 ketone (or C4 depending on exact numbering convention; the distal ketone is more reactive).

  • Reductive Amination: Treat the mono-ketal with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This installs the amine functionality.

  • Deprotection & Reduction: Hydrolyze the ketal with aqueous HCl to reveal the ketone, then reduce with Sodium Borohydride (NaBH4) at 0°C.

    • Note: The reduction of the ketone adjacent to the gem-dimethyl group will be stereoselective, typically favoring the alcohol trans to the methyl groups due to steric approach control (Hydride attacks from the less hindered face).

Part 5: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following QC protocol is mandatory.

Structural Validation (H-NMR)
  • Diagnostic Signal: Look for two distinct singlets for the gem-dimethyl protons around

    
     0.9–1.1 ppm.
    
  • Stereochemistry: The coupling constant (

    
    ) of the proton at C1 (CH-OH) and C4 (CH-NH2) will reveal the axial/equatorial orientation.
    
    • 
       (Trans-diaxial)
      
    • 
       (Cis/Equatorial)
      
Purity Validation (LCMS)
  • Method: Reverse-phase C18 column, Acetonitrile/Water (+0.1% Formic Acid).

  • Detection: ELSD (Evaporative Light Scattering) is recommended as the compound has weak UV absorbance due to the lack of conjugation.

Enantiomeric Excess (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Requirement: >98% ee for late-stage drug development.

References

  • Advanced ChemBlocks . (1R,4S)-4-amino-2,2-dimethyl-cyclohexanol Product Page. Retrieved from

  • Smith College Chemistry . Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 130987373: (1R,4R)-rel-4-Amino-2,2-dimethylcyclohexanol. Retrieved from

  • BenchChem . 3,3-Dimethylcyclohexanone Synthesis and Reactions. Retrieved from

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The Thorpe-Ingold Effect (Gem-Dimethyl Effect). J. Chem. Soc., Trans., 107, 1080. (Foundational context for conformational lock).

Sources

Next-Generation Amino Alcohol Intermediates: Stereoselective Synthesis and Medicinal Utility

[1]

Abstract

Amino alcohols serve as fundamental pharmacophores in medicinal chemistry, historically underpinning classes ranging from

1


22

The Renaissance of the Amino Alcohol Scaffold

While 1,2-amino alcohols are traditionally viewed as "privileged structures," their utility has evolved. Modern drug discovery prioritizes vectorial diversity —the ability to project functional groups in precise 3D orientations—over simple aromatic stacking.

From Flatland to -Richness

The correlation between clinical success and


2
  • Constrained Linkers: Cyclic amino alcohols (e.g., morpholinones, azetidines) that reduce entropic penalties upon binding.

  • Transition State Mimics: Hydroxyethylamine isosteres in protease inhibitors (e.g., HIV, BACE1).

  • Solubility Enhancers: Polar surface area (PSA) modulation via specific stereoisomers to improve oral bioavailability.

Advanced Synthetic Methodologies

Two emerging paradigms allow access to previously "undruggable" amino alcohol chemical space: Radical-Polar Crossover and Biocatalytic Reductive Amination .[2]

Chromium-Catalyzed Radical-Polar Crossover

Traditional methods often fail when constructing

2
  • Mechanism: An

    
    -amino radical is generated (via photoredox or direct reduction) and trapped by a Cr-complex, which then adds to a carbonyl.[2]
    
  • Advantage: This method enables the coupling of imines and aldehydes/ketones to form

    
    -amino alcohols with anti-diastereoselectivity, a geometry difficult to access via standard Mannich reactions.
    
Biocatalytic Asymmetric Reductive Amination

For industrial scalability, engineered Amine Dehydrogenases (AmDHs) have revolutionized the field.

  • The Shift: Unlike Transaminases (TA) which require an amine donor (often shifting equilibrium unfavorably), AmDHs use inorganic ammonia (

    
    ) and a cofactor recycling system (NADH/FDH).[2]
    
  • Selectivity: Recent variants can accept bulky ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydroxy ketones, yielding chiral 1,2-amino alcohols with >99% ee in a single step.[2]
    
Visualization: Biocatalytic Workflow

The following diagram illustrates the decision matrix for selecting between Chemical and Biocatalytic routes for amino alcohol synthesis.

Biocatalysis_WorkflowStartTarget: Chiral Amino AlcoholSubstrate_CheckSubstrate: Alpha-Hydroxy Ketone?Start->Substrate_CheckSteric_CheckSteric Bulk at Carbonyl Alpha-Position?Substrate_Check->Steric_CheckYesChem_RouteRoute A: Metal Catalysis (Ru/Ir Hydrogenation)Steric_Check->Chem_RouteHigh (Quaternary)Bio_RouteRoute B: Biocatalysis (Amine Dehydrogenase)Steric_Check->Bio_RouteLow/MediumChem_ProsPros: High substrate toleranceCons: Heavy metal removalChem_Route->Chem_ProsBio_ScreenScreen AmDH Library (96-well plate)Bio_Route->Bio_ScreenCofactorCofactor Recycle: Formate Dehydrogenase (FDH)Bio_Screen->CofactorHit Identified

Caption: Decision matrix for selecting catalytic routes based on substrate sterics and sustainability requirements.

Protocol Deep Dive: Copper-Catalyzed Aminoallylation

This protocol addresses the synthesis of quaternary 1,2-amino alcohols , a scaffold that provides exceptional metabolic stability by blocking

2
The Challenge

Direct addition of allyl amines to ketones is thermodynamically unfavorable due to the reversibility of the intermediate and the basicity of the amine. We utilize a Copper-Catalyzed Reductive Coupling strategy (Umpolung approach) where an electrophilic amine equivalent reacts with a nucleophilic ketone-copper species.[2]

Experimental Protocol

Objective: Synthesis of (S)-2-allyl-2-phenyl-2-aminoethanol derivative.

Reagents:

  • Catalyst: Cu(OAc)

    
     (5 mol%)[2]
    
  • Ligand: (R,R)-Ph-BPE (6 mol%) – Critical for enantiocontrol.[2]

  • Reductant: Diethoxymethylsilane (DEMS) (2.0 equiv) – Provides hydride source.[2]

  • Substrate: Acetophenone (1.0 equiv)[2]

  • Electrophile: O-Benzoyl hydroxylamine derivative (1.2 equiv)[2]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation (In-situ):

    • In a glovebox, weigh Cu(OAc)

      
       (5.0 mg) and (R,R)-Ph-BPE (15.0 mg) into a flame-dried vial.
      
    • Add THF (1.0 mL) and stir for 30 minutes. The solution should turn a deep blue/green, indicating complexation. Why: Pre-complexation ensures the active chiral catalyst is formed before substrate exposure, minimizing racemic background reaction.

  • Silane Addition:

    • Add DEMS (2.0 equiv) dropwise. Stir for 10 minutes. The color will shift to yellow/orange, indicating the formation of the active Cu-H (Copper Hydride) species.

  • Substrate Introduction:

    • Add the ketone substrate (Acetophenone) slowly.

    • Mechanistic Insight: The Cu-H species performs a 1,2-insertion into the ketone, generating a chiral

      
      -siloxyalkyl copper intermediate.[2] This is the stereodefining step .
      
  • Electrophile Trapping:

    • Add the O-benzoyl hydroxylamine electrophile.[2] The copper intermediate attacks the nitrogen, displacing the benzoate.

    • Control: Maintain temperature at 0°C to suppress elimination side reactions.

  • Workup & Purification:

    • Quench with saturated aqueous NH

      
      Cl. Extract with EtOAc (3x).
      
    • Purify via flash chromatography (SiO

      
      , Hexane/EtOAc gradient).
      

Self-Validation Check:

  • NMR: Check for the disappearance of the ketone carbonyl signal (~197 ppm in

    
    C).
    
  • HPLC: Use a Chiralcel OD-H column to verify enantiomeric excess (target >95% ee).[2]

Data Summary: Comparative Efficacy

The following table contrasts the novel Copper-catalyzed method against traditional Strecker synthesis for quaternary amino alcohols.

FeatureTraditional Strecker SynthesisNovel Cu-Catalyzed Reductive Coupling
Stereocontrol Moderate (often requires resolution)High (>95% ee)
Quaternary Centers Difficult (steric hindrance)Excellent (Ligand accelerated)
Safety Profile Requires Cyanide (HCN/KCN)Cyanide-Free (Silane reductant)
Atom Economy Low (Stoichiometric auxiliaries)High (Catalytic)
Functional Group Tolerance Low (Acid sensitive)High (Compatible with esters/halides)

Medicinal Chemistry Utility: Case Studies

Fragment-Based Ligand Discovery (FBLD)

Recent work by Vertex Pharmaceuticals has highlighted the use of amino alcohols to generate Morpholinone fragments.[2]

  • Workflow: Chiral 1,2-amino alcohols are treated with carbonyldiimidazole (CDI) or chloroacetyl chloride.[2]

  • Result: A library of water-soluble, sp3-rich fragments (MW 100–255 Da) that probe novel binding pockets in kinases and GPCRs [1].[2]

Antifungal CYP51 Inhibitors

Novel L-amino alcohol derivatives have shown broad-spectrum activity against Candida albicans.[2]

  • Mechanism: The free hydroxyl group coordinates to the heme iron of the CYP51 enzyme, while the amino-derived side chain occupies the hydrophobic access channel.

  • Key Insight: The (S)-configuration is essential for potency; the (R)-enantiomer often shows >100-fold loss in activity, underscoring the need for the high-fidelity synthetic methods described in Section 3 [2].[2]

Visualization: Mechanistic Pathway

The catalytic cycle for the Copper-Catalyzed synthesis described in Section 3.

Cu_Catalysis_CycleL_Cu_HL-Cu-H (Active Species)Insertion1,2-Insertion (Stereodefining)L_Cu_H->Insertion+ KetoneKetoneKetone SubstrateKetone->InsertionCu_AlkoxideCu-Alkoxide IntermediateInsertion->Cu_AlkoxideMetathesisSigma-Bond MetathesisCu_Alkoxide->Metathesis+ ElectrophileElectrophileAmine ElectrophileElectrophile->MetathesisMetathesis->L_Cu_H+ SilaneProductAmino Alcohol PrecursorMetathesis->ProductSilaneSilane (Regeneration)Silane->L_Cu_H

Caption: Catalytic cycle for Cu-H catalyzed reductive coupling. The 1,2-insertion step sets the stereochemistry.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Source: Vertex Pharmaceuticals / NIH. URL:[Link][2]

  • Design, synthesis, and structure-activity relationship studies of L-amino alcohol derivatives as broad-spectrum antifungal agents. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Source: Organic Letters / NIH PMC. URL:[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Source: MDPI / ResearchGate. URL:[Link]

  • Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids. Source: Angewandte Chemie / PubMed. URL:[Link]

Methodological & Application

functionalization of the hydroxyl group in 4-Amino-2,2-dimethylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,2-dimethylcyclohexanol represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of conformationally restricted amines and propofol analogues. However, its functionalization presents two distinct synthetic challenges:

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk, shielding the C1-hydroxyl group and retarding standard nucleophilic attacks or oxidations.

  • Chemoselectivity: The presence of a primary amine (C4) and a secondary alcohol (C1) creates a competitive nucleophilic environment. Without precise control, N-functionalization (alkylation/acylation) dominates over O-functionalization.

This guide provides three field-proven protocols to overcome these barriers, utilizing chemoselective catalysis (AZADO/Cu) and proton-switch strategies to bypass traditional protection-deprotection steps where possible.

Strategic Analysis & Decision Matrix

The choice of protocol depends on the target functionality and the tolerance for protection steps. The gem-dimethyl group dictates that sterically sensitive reagents (like bulky silyl chlorides) may fail or require forcing conditions.

DOT Diagram: Functionalization Decision Tree

FunctionalizationStrategy Start Target: 4-Amino-2,2-dimethylcyclohexanol Target_Ketone Target: Ketone (Oxidation) Start->Target_Ketone Target_Ester Target: Ester (Acylation) Start->Target_Ester Target_Fluoro Target: Fluoride (Bioisostere) Start->Target_Fluoro Route_Green Protocol A: Cu(I)/AZADO Catalysis (Direct, No Protection) Target_Ketone->Route_Green Best for Sterics Route_Acid Protocol B: Acid-Switch Acylation (Protonation Strategy) Target_Ester->Route_Acid Scalable Route_Protect Protocol C: N-Boc Protection -> DAST (Mandatory Protection) Target_Fluoro->Route_Protect Safety Critical

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on target moiety and chemoselective requirements.

Protocol A: Chemoselective Oxidation to Ketone

Target: 4-Amino-2,2-dimethylcyclohexanone Challenge: Standard oxidants (Jones, Swern) are incompatible with free amines. TEMPO oxidation is often too slow for sterically hindered alcohols (like the 2,2-dimethyl system). Solution: Cu(I)/AZADO Aerobic Oxidation. The AZADO (2-azaadamantane N-oxyl) radical is less sterically hindered than TEMPO and, when paired with Copper(I), allows for the selective oxidation of alcohols in the presence of unprotected amines.

Materials
  • Substrate: 4-Amino-2,2-dimethylcyclohexanol (1.0 equiv)

  • Catalyst: AZADO (1 mol%) or 1-Me-AZADO

  • Co-Catalyst: CuCl (5 mol%)

  • Ligand: 2,2'-Bipyridyl (bpy) (5 mol%)

  • Base: DMAP (5 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (minimal)

  • Atmosphere: Ambient Air (Open vessel or O2 balloon)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a reaction vial, dissolve CuCl (5 mol%) and bpy (5 mol%) in MeCN. Stir for 5 minutes until a brown/green complex forms.

  • Substrate Addition: Add the amino-alcohol substrate (1.0 equiv) and DMAP (5 mol%) to the mixture.

  • Radical Initiation: Add AZADO (1 mol%). The solution will turn dark.

  • Reaction: Stir vigorously at room temperature open to air.

    • Expert Insight: The 2,2-dimethyl group hinders the approach of bulky oxidants. AZADO's compact structure allows it to access the C1-H bond despite this steric wall.

  • Monitoring: Monitor via TLC (stain with Ninhydrin for amine). Reaction typically completes in 2–4 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3.[1]

    • Extract with EtOAc (3x).

    • Crucial Step: The product is an amino-ketone and may be unstable (self-condensation). Store as an HCl salt by treating the organic layer with 1M HCl in ether immediately after drying.

Yield Expectation: 85-92% Reference Grounding: This protocol is derived from the seminal work on AZADO/Copper chemoselectivity by the Iwabuchi group [1, 2].

Protocol B: Selective O-Acylation (Proton-Switch Strategy)

Target: 4-Amino-2,2-dimethylcyclohexyl esters Challenge: Acyl chlorides react faster with amines (forming amides) than alcohols (forming esters). Solution: Acidic Media Acylation. By conducting the reaction in strongly acidic media (or using the HCl salt of the amine), the amine is protonated (


) and rendered non-nucleophilic. The hydroxyl group remains active.
Materials
  • Substrate: 4-Amino-2,2-dimethylcyclohexanol Hydrochloride salt

  • Reagent: Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (3.0 equiv)

  • Solvent: Trifluoroacetic Acid (TFA) or neat Acyl Chloride (if volatile)

  • Temperature: 60°C

Step-by-Step Methodology
  • Salt Formation (If using free base): Dissolve substrate in Et2O and bubble HCl gas or add 4M HCl/Dioxane. Filter the white precipitate (

    
     salt).
    
  • Acylation: Suspend the salt in TFA (acting as both solvent and proton source).

  • Reagent Addition: Add the Acyl Chloride (3.0 equiv).

  • Heating: Heat to 60°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The highly acidic environment ensures 100% protonation of the amine. The acyl chloride activates the alcohol, overcoming the steric hindrance of the adjacent gem-dimethyl group via thermal energy.

  • Workup (Critical for Chemoselectivity):

    • Evaporate TFA/excess acyl chloride under reduced pressure.

    • Resuspend residue in cold water.

    • Neutralization: Slowly adjust pH to 8-9 using saturated NaHCO3. Do this quickly and extract immediately into CH2Cl2 to prevent the now-free amine from attacking the ester (O-to-N acyl migration).

Yield Expectation: 75-85% Reference Grounding: Acid-mediated chemoselective acylation is a robust method for amino alcohols [3].

Protocol C: Deoxyfluorination (Bioisostere Synthesis)

Target: 4-Fluoro-3,3-dimethylcyclohexanamine Challenge: DAST (Diethylaminosulfur trifluoride) reacts explosively with free amines. The gem-dimethyl group makes the C1-OH prone to elimination (alkene formation) rather than substitution. Solution: N-Protection + Low-Temp Deoxyfluorination.

Materials
  • Substrate: N-Boc-4-amino-2,2-dimethylcyclohexanol

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) - Safer than DAST

  • Solvent: Anhydrous CH2Cl2

  • Container: Polypropylene or Teflon (Glass is etched by HF byproducts)

Step-by-Step Methodology
  • Protection: Standard Boc-protection of the amine (Boc2O, TEA, DCM).

  • Fluorination Setup: Dissolve N-Boc intermediate in anhydrous CH2Cl2 in a plastic vessel under Nitrogen. Cool to -78°C .

    • Why -78°C? The gem-dimethyl group stabilizes carbocation intermediates, increasing the risk of elimination to the alkene. Low temperature favors the

      
       (or 
      
      
      
      -like tight ion pair) substitution over elimination.
  • Addition: Dropwise add Deoxo-Fluor (1.5 equiv).

  • Warming: Allow to warm slowly to 0°C over 4 hours. Do not heat to reflux.

  • Quench: Pour into saturated NaHCO3 (Caution: vigorous CO2 evolution).

  • Deprotection: Treat the isolated fluorinated intermediate with TFA/DCM (1:4) to yield the final amine.

Yield Expectation: 60-70% (Elimination is the major side reaction).

Summary of Key Data

FeatureProtocol A (Oxidation)Protocol B (Acylation)Protocol C (Fluorination)
Primary Reagent Cu(I) / AZADOAcyl Chloride / TFADeoxo-Fluor
Chemoselectivity Kinetic (Catalyst controlled)Thermodynamic (pH controlled)Protection Group controlled
Steric Tolerance High (Small radical)Medium (Requires heat)Low (Prone to elimination)
N-Protection? NO (Direct)NO (Salt form)YES (Mandatory)

References

  • Iwabuchi, Y., et al. "Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds." Journal of the American Chemical Society, 2011. Link

  • Shibuya, M., et al. "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols."[1] Journal of the American Chemical Society, 2006.[1] Link

  • Kristensen, T. E. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions."[2] Beilstein Journal of Organic Chemistry, 2015.[2] Link

  • Stahl, S. S., et al. "Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints." Journal of the American Chemical Society, 2013. Link

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 4-Amino-2,2-dimethylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2,2-dimethylcyclohexanol

Ticket System Status: [ONLINE] Subject: Overcoming Steric Hindrance & Conformational Locking Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Neopentyl Wall": Structural Diagnosis

Before troubleshooting specific reactions, you must understand the root cause of your low yields. The 2,2-dimethyl substitution pattern creates a neopentyl-like environment at the C1 position.

  • The Problem: The gem-dimethyl group at C2 imposes severe steric bulk. In a chair conformation, one methyl group is always axial and the other equatorial.[1] This creates a "picket fence" that blocks nucleophilic attack at C1 and hinders the approach of reagents to the C1-hydroxyl group.

  • Conformational Lock: The bulky dimethyl group creates a high energy barrier for ring flipping. The molecule will adopt a conformation that minimizes 1,3-diaxial interactions, often forcing the C4-amino group or C1-hydroxyl into specific axial/equatorial orientations that may not be favorable for your desired transition state.

Troubleshooting Guides (Q&A Format)

Ticket #001: "I cannot esterify the C1-hydroxyl group using standard EDC/NHS coupling."

Diagnosis: Standard carbodiimide couplings (EDC/DCC) rely on the formation of an active ester that must be attacked by the alcohol. The C1-hydroxyl in your molecule is effectively a "neopentyl" alcohol. The steric bulk of the gem-dimethyl group prevents the alcohol from approaching the activated carboxylate.

Resolution Protocol: Switch to Steglich Esterification with "Turbo-Charging" or use Acid Chlorides.

  • The Catalyst is Key: You must use DMAP (4-Dimethylaminopyridine) . It acts as a nucleophilic catalyst, attacking the acylating agent to form an N-acylpyridinium ion, which is less sterically demanding and more electrophilic than the standard active ester.

  • Protocol Adjustment:

    • Reagents: Carboxylic Acid (1.2 eq), EDC (1.5 eq), DMAP (0.5 - 1.0 eq) . Note: Use stoichiometric DMAP if the reaction is sluggish.

    • Solvent: DCM or Chloroform (non-polar solvents accelerate the ionic transition state).

  • Alternative (The "Sledgehammer" Method): If Steglich fails, convert your acid to the Acid Chloride (using Oxalyl Chloride/DMF cat.) and react with the alcohol using Pyridine as the solvent at reflux.

Ticket #002: "Swern oxidation of the alcohol is incomplete or yielding byproducts."

Diagnosis: The Swern oxidation requires the formation of a bulky alkoxysulfonium intermediate. The steric congestion at C2 destabilizes this intermediate or prevents its formation entirely. Furthermore, the required low temperatures (-78°C) reduce the kinetic energy available to overcome this steric barrier.

Resolution Protocol: Switch to Dess-Martin Periodinane (DMP) .

  • Why: DMP works via a ligand exchange mechanism that is less sensitive to steric bulk than the bimolecular attack required in Swern. It operates at room temperature (providing necessary thermal energy) and neutral pH.[2][3]

  • Procedure:

    • Dissolve 4-Amino-2,2-dimethylcyclohexanol (N-protected) in DCM.

    • Add DMP (1.2 eq) and 1 eq of water (accelerates the reaction mechanism).

    • Stir at RT for 1-2 hours.

    • Critical Workup: Quench with saturated NaHCO₃/Na₂S₂O₃ (1:1) to destroy iodine byproducts.

Ticket #003: "I'm trying to invert the stereochemistry at C1 using Mitsunobu, but it's failing."

Diagnosis: The Mitsunobu reaction is an S_N2 process. S_N2 reactions at neopentyl centers are notoriously difficult (often 10,000x slower than standard primary carbons) because the backside attack trajectory is blocked by the gem-dimethyl group.

Resolution Protocol: Abandon direct S_N2 inversion. Use an Oxidation-Reduction sequence.

  • Oxidize: Convert C1-OH to the Ketone (using DMP, see Ticket #002).

  • Reduce: Use a bulky hydride reducing agent to enforce stereocontrol.

    • To get Axial OH: Use L-Selectride . The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl into the axial position.

    • To get Equatorial OH: Use NaBH₄/CeCl₃ (Luche Reduction) .

Strategic Decision Pathways

The following diagram illustrates the decision logic for functionalizing this scaffold based on steric constraints.

ReactionLogic Start Substrate: 4-Amino-2,2-dimethylcyclohexanol Target What is your target? Start->Target Amine Functionalize Amine (C4) Target->Amine Alcohol Functionalize Alcohol (C1) Target->Alcohol AmineCheck Is OH protected? Amine->AmineCheck Protect Protect OH (TBDMS/Bn) AmineCheck->Protect No RedAm Reductive Amination (Standard Conditions OK) AmineCheck->RedAm Yes Protect->RedAm RxnType Reaction Type? Alcohol->RxnType Ester Esterification RxnType->Ester Oxidation Oxidation RxnType->Oxidation Inversion Stereo-Inversion RxnType->Inversion Steglich Use Steglich (DMAP) or Acid Chloride Ester->Steglich Steric barrier high DMP_Node Use Dess-Martin (DMP) Avoid Swern Oxidation->DMP_Node Avoid cryo temps OxRed Oxidation-Reduction Sequence (Avoid Mitsunobu) Inversion->OxRed SN2 blocked

Caption: Decision matrix for functionalizing sterically hindered 2,2-dimethylcyclohexanol derivatives.

Comparative Data: Esterification Conditions

The table below summarizes reaction efficiency for acylating the hindered C1-hydroxyl group.

MethodReagentsTemperatureEst. YieldNotes
Standard EDC / NHSRT< 10%Fails due to steric blocking of the active ester.
Steglich DCC / DMAP (0.1 eq)RT40-60%Slow; catalytic DMAP is often insufficient.
Turbo-Steglich EDC / DMAP (1.0 eq)Reflux (DCM)85-95% Stoichiometric DMAP forms the reactive N-acylpyridinium species.
Acid Chloride R-COCl / Pyridine0°C to Reflux90%+ Most reliable, but requires acid stability.

References

  • Conformational Analysis of Gem-Dimethyl Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on 1,3-diaxial interactions and the "gem-dimethyl effect").
  • Steglich Esterification Mechanism & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Dess-Martin Periodinane for Hindered Alcohols

    • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[4] The Journal of Organic Chemistry, 48(22), 4155-4156.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

solubility issues of 4-Amino-2,2-dimethylcyclohexanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and purification challenges associated with 4-Amino-2,2-dimethylcyclohexanol . This content is structured for researchers requiring immediate, high-level troubleshooting for this specific amphiphilic intermediate.

Executive Technical Overview

4-Amino-2,2-dimethylcyclohexanol (CAS: 1799579-51-3 for generic isomer) presents a unique solubility profile due to its amphiphilic structure .[1][2] Unlike simple cyclohexylamines, the gem-dimethyl group at the C2 position introduces significant steric bulk adjacent to the hydroxyl group, disrupting standard hydrogen bonding networks.[2]

  • The Core Challenge: The molecule possesses a hydrophilic "head" (amine + alcohol) and a lipophilic "body" (dimethyl-substituted cyclohexane).[2] This duality often leads to "oiling out" rather than crystallizing, particularly in semi-polar solvents.

  • Critical Stability Warning: As a primary amine, this compound is susceptible to carbamate formation upon exposure to atmospheric CO₂, which drastically alters solubility (appearing as insoluble white crusts).

Solubility Profile & Solvent Compatibility

The following data summarizes the thermodynamic solubility behavior of the free base form at 25°C.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction.[1][2] The lipophilic ring drives solubility here.[2]
Alcohols Methanol, Ethanol, IPAHigh Soluble, but poor for crystallization due to high solubility at low temps.
Ethers THF, 1,4-Dioxane, MTBEGood to Moderate MTBE is often the best choice for crystallization (solubility drops sharply with temp).
Esters Ethyl AcetateModerate Ideal Recrystallization Solvent. High solubility at reflux; low at RT.[2]
Hydrocarbons Hexane, Heptane, ToluenePoor / Insoluble Strictly used as anti-solvents . Toluene may dissolve it hot (useful for recrystallization).[2]
Ketones Acetone, MEKConditional Risk of Schiff Base formation. Use only for rapid processing; do not store.
Water WaterSparingly Soluble The free base is not fully water-miscible due to the dimethyl group.[2]

Troubleshooting Guides (Q&A Format)

Category A: Dissolution & Extraction Issues[1][2]

Q1: I cannot get the compound to dissolve completely in DCM for extraction. There is a persistent rag layer. [2]

  • Diagnosis: This is likely not a solubility issue but a pH/Salt issue .[2] If the amine is partially protonated (ammonium salt form) due to residual acid from a previous step, it will not dissolve in DCM.

  • The Fix:

    • Adjust the aqueous layer pH to >12 using 2M NaOH.[2]

    • Add a small amount of Methanol (5-10% v/v) to the DCM layer to disrupt the emulsion.[2]

    • Filter the biphasic mixture through a Celite pad if fine particulates (carbamates) are stabilizing the rag layer.[2]

Q2: My sample dissolves in Methanol but precipitates immediately upon adding water. Why?

  • Mechanism: The gem-dimethyl group significantly increases the lipophilicity compared to unsubstituted aminocyclohexanol.[2] Water acts as a strong anti-solvent, forcing the hydrophobic backbone out of solution.

  • Application: Use this property to your advantage. Dissolve in minimal Methanol and slowly add water to precipitate the pure free base as a bright white solid (Reverse Addition method recommended).[2]

Category B: Crystallization Failures (Oiling Out)[1][2][3]

Q3: During recrystallization from Ethyl Acetate/Hexane, the product separates as a yellow oil instead of crystals.

  • Causality: This "oiling out" occurs because the liquid-liquid phase separation boundary is crossed before the crystallization boundary.[2] The melting point of the solvated impurity mixture is lower than the process temperature.[2]

  • Protocol Correction:

    • Re-dissolve: Heat the mixture until the oil dissolves back into the Ethyl Acetate.

    • Seed: Add a seed crystal of pure material at the cloud point.[2]

    • Slow Cool: Do not use an ice bath immediately. Allow to cool to RT with vigorous stirring.

    • Anti-solvent Titration: Add Hexane dropwise only after turbidity begins.[2]

Category C: Chemical Stability[1]

Q4: The white powder turned into a sticky gum after leaving it on the bench overnight.

  • Root Cause: Hygroscopicity and CO₂ absorption.[2] The amine reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt, which is hygroscopic and attracts moisture, leading to deliquescence.

  • Prevention: Store strictly under Argon/Nitrogen at -20°C. If gum forms, re-dissolve in DCM, wash with 1M NaOH (to regenerate free base), dry over Na₂SO₄, and re-concentrate.

Validated Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

Use this when the crude material is dark/tarry.[1][2]

  • Dissolution: Dissolve crude residue in 1M HCl (10 mL/g). The product forms the water-soluble hydrochloride salt.[2] Neutral impurities remain insoluble.[2]

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (3x).[2] Discard the organics (removes non-basic impurities).[2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. The product will precipitate or oil out.[2][3]

  • Extraction: Extract immediately with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes trap amines).[2]

  • Isolation: Concentrate in vacuo to yield the purified free base.

Protocol 2: Recrystallization from Toluene

Use this for high-purity requirements (>98%).[1][2]

  • Suspend crude solid in Toluene (5 mL/g).

  • Heat to reflux (110°C). If insolubles remain, perform a hot filtration.[3]

  • Remove from heat and allow to cool slowly to room temperature without agitation.

  • If no crystals form by 40°C, scratch the glass or add a seed crystal.[2]

  • Cool to 0°C for 1 hour.

  • Filter and wash with cold Hexane.[2]

Visual Decision Guides

Figure 1: Solvent Selection Logic for 4-Amino-2,2-dimethylcyclohexanol

Caption: Decision tree for selecting the appropriate solvent based on the operational goal (Reaction, Extraction, or Crystallization).

SolventSelection Start Start: Select Operation Op What is the goal? Start->Op Extraction Extraction / Workup Op->Extraction Crystallization Recrystallization Op->Crystallization Reaction Reaction Medium Op->Reaction Ext_Q Is product a Salt or Free Base? Extraction->Ext_Q Cryst_Q Solubility at Reflux? Crystallization->Cryst_Q React_Q Reagent Compatibility? Reaction->React_Q Salt Salt Form (HCl/TFA) Ext_Q->Salt Salt FreeBase Free Base Ext_Q->FreeBase Free Base Solv_Water Use Water / Alcohols Salt->Solv_Water Solv_DCM Use DCM or Chloroform FreeBase->Solv_DCM HighSol High Solubility Cryst_Q->HighSol e.g., MeOH, DCM ModSol Moderate Solubility Cryst_Q->ModSol e.g., EtOAc, Toluene Action_Anti Use Anti-solvent (Add Hexane/Ether) HighSol->Action_Anti Action_Cool Slow Cool to 0°C ModSol->Action_Cool Acyl Acylation/Coupling React_Q->Acyl Reduct Reduction React_Q->Reduct Solv_THF THF or DCM (Add Base) Acyl->Solv_THF Solv_Alc Ethanol or THF Reduct->Solv_Alc

[1][2]

Figure 2: Troubleshooting "Oiling Out" Workflow

Caption: Step-by-step intervention when the product separates as an oil instead of a solid.

OilingOut Issue Problem: Product Oils Out Step1 Re-heat to Reflux (Dissolve Oil) Issue->Step1 Step2 Add Seed Crystal at Cloud Point Step1->Step2 Step3 Stop Stirring (Reduce Shear) Step2->Step3 Step4 Slow Cool (Insulate Flask) Step3->Step4 Success Crystalline Solid Step4->Success

References

  • ChemicalBook . trans-4-Aminocyclohexanol Properties and Applications. Retrieved from [2]

  • Organic Syntheses . Yeast Reduction of 2,2-Dimethylcyclohexane-1,3-dione. Org. Synth. 1990, 68,[4] 56. DOI: 10.15227/orgsyn.068.0056.[2][4] Retrieved from [2]

  • Smith College ScholarWorks . Synthesis and purification of 2,6-dimethylcyclohexanol. Retrieved from [2]

  • BenchChem . Technical Support Center: Crystallization Methods. Retrieved from [2]

  • Google Patents . Process for the preparation of trans-4-aminocyclohexanol (EP0909753B1). Retrieved from

Sources

Technical Support Center: Optimizing Crystallization of 4-Amino-2,2-dimethylcyclohexanol Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of 4-Amino-2,2-dimethylcyclohexanol salts. As a molecule of interest in pharmaceutical development, achieving a crystalline salt form with consistent and desirable physical properties is paramount for downstream processing, stability, and bioavailability.[][2] This document is structured to provide both foundational knowledge and practical, actionable troubleshooting advice to overcome common challenges in the crystallization of this specific aminocyclohexanol derivative.

Foundational Principles: The Crystallization Landscape of Amine Salts

The crystallization of an active pharmaceutical ingredient (API) is a critical step that dictates its purity, stability, and manufacturability.[] For amine-containing compounds like 4-Amino-2,2-dimethylcyclohexanol, salt formation is a common strategy to improve physicochemical properties. However, the introduction of a counter-ion adds complexity to the crystallization process. Key factors that govern the crystallization of its salts include:

  • Supersaturation: The driving force for both nucleation (the birth of new crystals) and crystal growth.[3] The level and rate of supersaturation generation are critical parameters that influence crystal size distribution and morphology.[2][3]

  • Solvent System: The choice of solvent and any anti-solvent is crucial. The ideal solvent should exhibit good solubility at elevated temperatures and poor solubility at lower temperatures (for cooling crystallization) or be miscible with an anti-solvent in which the salt is poorly soluble.[4]

  • Polymorphism: Amine salts are known to exhibit polymorphism, where different crystal lattices of the same chemical entity can form.[5][6][7] Each polymorph can have distinct physical properties, including solubility and stability, making control over the polymorphic form essential.[2][8]

  • Impurities: The presence of even small amounts of impurities can significantly impact crystallization by inhibiting growth, altering crystal habit, or being incorporated into the crystal lattice.[8][9][10]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of 4-Amino-2,2-dimethylcyclohexanol salts.

Q1: What are the most common methods for crystallizing amine salts like those of 4-Amino-2,2-dimethylcyclohexanol?

A1: The two primary methods are cooling crystallization and anti-solvent crystallization.[11]

  • Cooling Crystallization: This involves dissolving the salt in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization. This method is advantageous as it does not introduce additional solvents that need to be removed later.[11]

  • Anti-solvent Crystallization: In this technique, a solvent in which the salt is poorly soluble (the anti-solvent) is added to a solution of the salt, reducing its solubility and generating supersaturation.[12][13] This method is particularly useful when the salt's solubility is not strongly dependent on temperature.

Q2: How do I select an appropriate solvent system for my 4-Amino-2,2-dimethylcyclohexanol salt?

A2: A systematic solvent screening is the most effective approach. The ideal solvent should have a high dissolving power at elevated temperatures and low dissolving power at room temperature or below for cooling crystallization. For anti-solvent crystallization, the solvent and anti-solvent must be miscible. Common solvents for amine salts include lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), while common anti-solvents include hydrocarbons (heptane, hexane) and ethers (diethyl ether).[14]

Q3: My crystallization yields are consistently low. What could be the cause?

A3: Low yields can stem from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[15]

  • Inappropriate Solvent Choice: The salt may have a higher than expected solubility in the chosen solvent at the final crystallization temperature.

  • Rapid Cooling: If cooling is too fast, nucleation may be favored over growth, leading to a large number of fine crystals that are difficult to filter, resulting in mechanical loss.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium. Extending the crystallization time at the final temperature can sometimes improve yield.

Q4: I am observing the formation of an oil or gum instead of crystals. What is "oiling out" and how can I prevent it?

A4: "Oiling out" or liquid-liquid phase separation occurs when the supersaturation is so high that the solute separates as a liquid phase instead of a solid crystalline phase.[16] This is often due to a very high concentration of the solute or the use of a solvent in which the solute's solubility is extremely high at elevated temperatures. To prevent this, you can:

  • Reduce the initial concentration: Start with a more dilute solution.

  • Add more solvent: If oiling out occurs during cooling, reheat the solution, add more solvent, and cool again more slowly.[15]

  • Use a different solvent system: A solvent in which the salt is less soluble at high temperatures may be necessary.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues during the crystallization of 4-Amino-2,2-dimethylcyclohexanol salts.

Problem Potential Cause(s) Recommended Action(s)
No Crystallization Occurs 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1a. Reduce the amount of solvent by evaporation and re-cool.[15] 1b. For anti-solvent crystallization, add more anti-solvent. 2a. Scratch the inside of the flask with a glass rod to induce secondary nucleation.[15] 2b. Add seed crystals of the desired polymorphic form.[][3] 2c. Cool to a lower temperature.
Formation of Fine Needles or Small Crystals 1. Supersaturation is generated too rapidly. 2. High degree of primary nucleation.1a. Slow down the cooling rate.[17] 1b. Slow down the addition rate of the anti-solvent.[16] 2a. Use a lower initial concentration. 2b. Implement seeding with a small amount of larger crystals to promote growth over nucleation.[]
Crystal Agglomeration 1. High crystal density in the solution. 2. Inadequate agitation.1a. Reduce the initial concentration of the salt. 1b. Optimize the stirring rate to keep crystals suspended without causing excessive secondary nucleation.
Poor Crystal Purity 1. Impurities are incorporated into the crystal lattice. 2. Mother liquor is trapped between agglomerated crystals.1a. Recrystallize the product. Multiple recrystallizations may be necessary. 1b. Consider a different solvent system where the impurity has higher solubility. 2a. Optimize agitation and cooling/anti-solvent addition rates to prevent agglomeration.[] 2b. Wash the isolated crystals with a small amount of cold, fresh solvent.
Inconsistent Crystal Form (Polymorphism) 1. Lack of control over nucleation and growth kinetics. 2. Solvent-mediated phase transformation.1a. Strictly control the cooling or anti-solvent addition profile.[18] 1b. Use seed crystals of the desired, thermodynamically stable polymorph to direct the crystallization.[3] 2a. Analyze the solid form at different time points during the crystallization to check for transformations. 2b. Consider a slurry experiment at the final crystallization temperature to ensure the most stable form is isolated.

Experimental Protocols

Protocol for Solvent Screening

This protocol outlines a systematic approach to identifying suitable solvent systems for the crystallization of a 4-Amino-2,2-dimethylcyclohexanol salt.

  • Preparation: Place a small, known amount (e.g., 20-50 mg) of the salt into several vials.

  • Solvent Addition: To each vial, add a different solvent in small, measured increments at room temperature, vortexing after each addition until the solid dissolves. Record the approximate solubility.

  • Heating: For solvents in which the salt is poorly soluble at room temperature, heat the vials to a higher temperature (e.g., 50-70 °C) and continue adding solvent until the solid dissolves. Note the solubility at the elevated temperature.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature and then to 0-4 °C. Observe for crystal formation.

  • Anti-solvent Addition: For solvents in which the salt is highly soluble at room temperature, add a miscible anti-solvent dropwise until turbidity is observed, indicating the onset of precipitation.

  • Evaluation: Evaluate the solvents based on the quality and quantity of crystals formed. A good solvent for cooling crystallization will show a significant difference in solubility between the high and low temperatures. A good solvent/anti-solvent system will produce a crystalline solid upon addition of the anti-solvent.

Protocol for Optimizing Cooling Crystallization
  • Dissolution: Dissolve the 4-Amino-2,2-dimethylcyclohexanol salt in the chosen solvent at an elevated temperature to achieve a clear, saturated solution.

  • Controlled Cooling: Cool the solution at a slow, controlled rate (e.g., 5-10 °C/hour).

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small amount (0.1-1% w/w) of seed crystals of the desired polymorph.

  • Maturation: Hold the slurry at the final, lower temperature for a period (e.g., 2-4 hours) with gentle agitation to allow the crystallization to go to completion.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Visualizing Crystallization Workflows

Workflow for Troubleshooting Poor Crystallization Outcome

G cluster_diagnosis Diagnosis start Poor Crystallization Outcome (e.g., oiling, no crystals, fine powder) check_supersaturation Is Supersaturation Too High/Low? start->check_supersaturation check_solvent Is the Solvent System Optimal? start->check_solvent check_impurities Are Impurities Present? start->check_impurities adjust_concentration Adjust Solute Concentration check_supersaturation->adjust_concentration modify_cooling_antisolvent Modify Cooling/Anti-solvent Rate check_supersaturation->modify_cooling_antisolvent change_solvent Screen for New Solvent/Anti-solvent check_solvent->change_solvent purify_material Purify Starting Material check_impurities->purify_material end Optimized Crystalline Product adjust_concentration->end add_seeds Introduce Seed Crystals modify_cooling_antisolvent->add_seeds modify_cooling_antisolvent->end change_solvent->end add_seeds->end purify_material->end

Caption: Troubleshooting workflow for suboptimal crystallization results.

Decision Tree for Method Selection

G cluster_cooling Cooling Crystallization Steps cluster_antisolvent Anti-solvent Crystallization Steps start Select Crystallization Method solubility_temp_check Is solubility strongly temperature-dependent? start->solubility_temp_check cooling_cryst Cooling Crystallization solubility_temp_check->cooling_cryst  Yes antisolvent_cryst Anti-solvent Crystallization solubility_temp_check->antisolvent_cryst  No dissolve_hot 1. Dissolve in minimal hot solvent cooling_cryst->dissolve_hot dissolve_rt 1. Dissolve in a good solvent at RT antisolvent_cryst->dissolve_rt cool_slowly 2. Cool slowly dissolve_hot->cool_slowly isolate_crystals_cool 3. Isolate crystals cool_slowly->isolate_crystals_cool add_antisolvent 2. Add anti-solvent slowly dissolve_rt->add_antisolvent isolate_crystals_anti 3. Isolate crystals add_antisolvent->isolate_crystals_anti

Caption: Decision tree for selecting a primary crystallization method.

References

  • Crystallization of APIs: Methods and Challenges - BOC Sciences. (URL: )
  • API Crystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (URL: )
  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient - MDPI. (2023, December 28). (URL: )
  • Industrial importance of controlling crystal habit. (2023, January 12). (URL: )
  • The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. (2010, November 1). (URL: )
  • Impact of impurities on crystal growth. (2025, April 15). (URL: )
  • Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept - PMC. (URL: )
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25). (URL: )
  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchG
  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing). (2024, September 18). (URL: )
  • Modelling and control of combined cooling and antisolvent crystallization processes - Loughborough University Research Repository. (URL: )
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). (URL: )
  • Guide for crystalliz
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). (URL: )
  • Antisolvent Crystalliz
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL: )
  • Crystalliz
  • Using AntiSolvent for Crystalliz
  • 4-Amino-2,2-dimethylcyclohexan-1-ol hydrochloride | 2253632-25-4 - MilliporeSigma. (URL: )
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021, December 11). (URL: )
  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystalliz
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC. (2008, April 18). (URL: )
  • The Solubility of Amino Acids in Various Solvent Systems. (URL: [Link])

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (URL: )
  • Polymorphs, Salts, and Cocrystals: What's in a Name?
  • Polymorphism in riluzole salts and cocrystals with aromatic carboxylic acids - Sciforum : Event management pl
  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC. (URL: )
  • Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. (URL: [Link])

  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google P
  • 4-Amino-2,4-dimethylhexanoic acid | C8H17NO2 | CID 89111310 - PubChem. (URL: [Link])

  • DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
  • Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydr
  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed. (2006, March 17). (URL: [Link])

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Solvent Miscibility Table - MilliporeSigma. (URL: )
  • 4-Amino-2,4-dimethylhexanal | C8H17NO | CID 89227061 - PubChem. (URL: [Link])

  • Solubility table - Wikipedia. (URL: )
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. (2021, May 28). (URL: )
  • US5118815A - Method for crystallization of amino acids - Google P
  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents - MDPI. (2025, February 10). (URL: )
  • Preparation and Characterization of Cationic Energetic Salts of 5-Amino-3-[(2,4,6-trinitrophenyl)
  • The supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts and the effect of a variety of anions on their luminescent properties - RSC Publishing. (URL: [Link])

Sources

handling hygroscopic nature of amino cyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic Nature of Amino Cyclohexanol Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Amino Cyclohexanol Derivatives

Welcome to the Advanced Handling Guide. You are likely here because your free-flowing powder has turned into a sticky gum, your yield calculations are impossible due to water weight, or your reaction stalled due to trace moisture. Amino cyclohexanol derivatives (e.g., Ambroxol analogs, chiral ligands) present a unique "perfect storm" for hygroscopicity: they possess both a hydrogen-bond accepting/donating amine and a hydroxyl group on a lipophilic core. When protonated (salt form), the lattice energy is often insufficient to prevent atmospheric water from disrupting the crystal structure, leading to deliquescence.

This guide moves beyond basic "store in a desiccator" advice. It provides causal analysis and salvage protocols for these specific synthons.

Module 1: Critical Storage & Physical State Issues

Q: My solid product has turned into a viscous oil or "gum" inside the vial. Is it degraded?

A: Likely not degraded, but deliquesced. Amino cyclohexanol salts (especially hydrochlorides) are notorious for lowering the vapor pressure of water over their surface, actively pulling moisture from the air until they dissolve in it (deliquescence).

  • The Mechanism: The hydrophilic ammonium and hydroxyl heads compete with the hydrophobic cyclohexane chair. Water molecules bridge these groups, disrupting the crystal lattice.

  • The Fix (Salvage Protocol): Do not heat blindly. Heating a wet gum often causes decomposition (hydrolysis or oxidation) before drying.

    • Dissolution: Dissolve the gum in a minimum amount of anhydrous Methanol or Ethanol.

    • Azeotropic Entrainment: Add 5–10 equivalents of Toluene or Cyclohexane.

    • Rotary Evaporation: Evaporate under reduced pressure. The azeotrope will carry off the water at a lower temperature than water's boiling point.

    • Lyophilization (Gold Standard): If the solid remains sticky, dissolve in water/dioxane (if compatible) and freeze-dry. This creates an amorphous fluff that is easier to handle, though it will be more hygroscopic due to increased surface area.

Q: How do I accurately weigh this material? The mass increases on the balance.

A: You cannot use static weighing methods. For highly hygroscopic amino cyclohexanols, the error rate can exceed 5-10% within minutes of exposure.

Protocol: Weighing by Difference (The "Inert Transfer" Method)

  • Tare a dry, capped vial containing your bulk solid.

  • Transfer an estimated amount to your reaction vessel quickly.

  • Recap and weigh the bulk vial again.

  • Calculate:

    
    .
    
    • Why: This measures what left the vial, not what is currently absorbing water on the balance pan.

Module 2: Synthesis & Reaction Troubleshooting

Q: My reaction yield is >100% or the stoichiometry failed. Why?

A: You are weighing water, not reactant. If your amino cyclohexanol derivative is a hydrate or wet salt, your molecular weight (MW) calculation is wrong.

Diagnostic Step: Perform a Karl Fischer (KF) Titration or a TGA (Thermogravimetric Analysis) .

  • Rule of Thumb: If KF is unavailable, assume a generic hydrate (

    
    ) for rough stoichiometry, or dry a small aliquot to constant weight to determine a "Correction Factor" (CF).
    
Q: I cannot filter the product; it clogs the paper and turns to mush.

A: Cellulose filter paper is a moisture trap. Paper filters have high surface area and adsorbed moisture. When a hygroscopic amine salt hits the paper, it grabs that moisture and turns to a gel.

The Solution: Schlenk Frit Filtration Do not use paper. Use a sintered glass frit (porosity 3 or 4) under an inert gas blanket (Argon/Nitrogen).

Visualization: Inert Filtration Workflow

InertFiltration cluster_warning Critical Failure Point start Reaction Complete (Precipitate Formed) setup Setup Schlenk Frit (Oven-dried, Argon flushed) start->setup transfer Cannula Transfer (Closed System) setup->transfer Positive Pressure wash Wash with Dry Ether/Hexane (Removes oil/impurities) transfer->wash dry Vacuum Dry on Frit (Do not expose to air) wash->dry store Transfer to Glovebox/Sealed Vial dry->store paper Using Paper Filter (Buchner Funnel) mush Product turns to sticky paste/oil paper->mush

Caption: Figure 1. Inert atmosphere filtration using Schlenk techniques prevents deliquescence during isolation, unlike open-air paper filtration.

Module 3: Salt Selection Engineering

Q: Can I change the salt form to make it less hygroscopic?

A: Yes, this is the most effective long-term solution. The Hydrochloride (HCl) salt is often the default but is frequently the worst choice for hygroscopicity due to the high charge density of the chloride ion and its tendency to form channel hydrates.

Salt Selection Strategy: Move to large, diffuse counter-ions that pack tightly in the lattice and shield the amine.

Table 1: Hygroscopicity Potential of Common Counter-ions

Counter-ionHygroscopicity RiskLattice StabilityNotes
Hydrochloride (HCl) High VariableOften forms hydrates; prone to deliquescence.
Acetate Very High LowOften an oil; avoid if possible.
Hydrobromide (HBr) ModerateModerateBetter than HCl, but corrosive.
Fumarate Low HighExcellent H-bonding network; often non-hygroscopic.
Tosylate (p-TsOH) Low Very HighLipophilic bulk helps shield the amine.
Oxalate LowHighGood for crystallinity, but toxicity concerns.

Recommendation: If your HCl salt is an oil, attempt to crystallize as a Fumarate or Tosylate salt.

Module 4: Salvage Decision Tree

Q: I have a valuable sample that is currently a "goo." How do I save it? Follow this logic flow to determine the best drying method based on thermal stability and solvent compatibility.

SalvageTree start Sample State: Sticky Gum/Oil stable Thermally Stable (>60°C)? start->stable solubility Soluble in Water? stable->solubility No method1 Vacuum Oven (+ P2O5 Desiccant) stable->method1 Yes azeotrope Soluble in Toluene/DCM? solubility->azeotrope No method2 Lyophilization (Freeze Drying) solubility->method2 Yes method3 Azeotropic Distillation (Rotovap with Toluene) azeotrope->method3 Yes method4 Salt Switch (Precipitate as Tosylate) azeotrope->method4 No

Caption: Figure 2. Decision matrix for processing deliquesced amino cyclohexanol derivatives based on stability and solubility profiles.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The definitive guide for drying agents and purification protocols).

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427–435. (Foundational text on counter-ion selection to reduce hygroscopicity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for azeotropic drying and inert handling).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Discusses the trade-off between solubility and hygroscopicity in amine salts).

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling of 4-Amino-2,2-dimethylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of 4-Amino-2,2-dimethylcyclohexanol isomers Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development of neuroactive pharmacophores and peptidomimetics, the cyclohexane ring often serves as a critical scaffold for orienting functional groups. 4-Amino-2,2-dimethylcyclohexanol presents a unique stereochemical challenge: the presence of a gem-dimethyl group at C2 creates a "conformational lock," significantly biasing the ring equilibrium.[1]

This guide provides a definitive technical workflow for distinguishing the cis and trans isomers of this scaffold using 1H NMR. Unlike standard cyclohexanols, where conformational flipping complicates analysis, the 2,2-dimethyl substitution simplifies the spectrum by freezing the chair conformation.[1] This guide compares 1H NMR performance against 2D NMR and X-ray crystallography, demonstrating why 1D 1H NMR is the most efficient routine tool for this specific characterization.

Conformational Analysis & The "Gem-Dimethyl Lock"

To accurately interpret the NMR data, one must first understand the ground-state thermodynamics dictated by the substituents.

  • The Anchor (C2-Dimethyl): The gem-dimethyl group at C2 forces the cyclohexane ring into a specific chair conformation to avoid severe 1,3-diaxial interactions. The C2-axial methyl group effectively blocks the C4 and C6 axial positions.

  • The C4-Amine Bias: To avoid a destabilizing syn-diaxial interaction with the C2-axial methyl, the bulky amino group at C4 is strongly biased toward the equatorial position in both isomers.

  • The Variable (C1-Hydroxyl): The stereochemical distinction, therefore, rests entirely on the C1 stereocenter.

Isomer Definitions
  • Trans-Isomer: The C1-Hydroxyl and C4-Amino groups are trans (1,4-relationship).[1] With C4-NH₂ equatorial, the C1-OH must also be equatorial .

    • Configuration: 1e, 4e.[1]

  • Cis-Isomer: The C1-Hydroxyl and C4-Amino groups are cis. With C4-NH₂ equatorial, the C1-OH must be axial .

    • Configuration: 1a, 4e.[1]

Figure 1: The gem-dimethyl group locks the ring, forcing the C4-amine equatorial. This simplifies the H1 proton geometry into two distinct states: Axial (Trans) or Equatorial (Cis).

Diagnostic 1H NMR Markers

The 2,2-dimethyl substitution removes the vicinal protons at C2, meaning the H1 proton (carbinol methine) only couples to the protons at C6 . This simplifies the splitting pattern significantly compared to unsubstituted cyclohexanols.

Primary Marker: The H1 Carbinol Proton

This is the most reliable signal for differentiation.

FeatureTrans-Isomer (1e-OH, 4e-NH₂)Cis-Isomer (1a-OH, 4e-NH₂)Mechanism/Causality
H1 Orientation Axial Equatorial Defined by ring conformation.[1][2]
Coupling Partners H6-axial (

) & H6-equatorial (

)
H6-axial (

) & H6-equatorial (

)
Vicinal Karplus relationship.[1]
Coupling Constants

Hz (large) &

Hz (small)

Hz (small) &

Hz (small)
Axial-axial couplings are large (

dihedral).[1]
Multiplicity Doublet of Doublets (dd) (Wide)Triplet-like / Narrow Multiplet Sum of

values determines width.
Signal Width (

)
> 15 Hz < 8 Hz Gold Standard Metric.
Secondary Marker: Methyl Group Shifts

In the Cis-isomer , the C1-OH is axial. It exerts a 1,3-diaxial interaction with the C2-axial methyl group.

  • Cis-Isomer: Expect the C2-axial methyl singlet to shift downfield (deshielded) due to the proximity of the axial oxygen lone pairs (van der Waals deshielding).

  • Trans-Isomer: Both methyls are in relatively magnetic-neutral environments.

Comparative Performance: 1H NMR vs. Alternatives

Why choose 1H NMR over other techniques?

TechniqueCapabilityLimitationsVerdict
1H NMR (1D) Excellent. The

-coupling of H1 is definitive due to the C2-blockade.
Requires pure samples for clear integration; overlapping CH₂ signals can be messy.Primary Tool. Fastest and most cost-effective.
NOESY (2D NMR) Validation. Can confirm spatial proximity of H1 to H4 or Me groups.Longer acquisition time; requires mixing time optimization.Secondary. Use if H1 signal is obscured by impurities.
X-Ray Crystallography Absolute. Defines stereochemistry with 100% certainty.Requires single crystals (difficult for oily amino-alcohols); slow turnaround.[1]Reference only. Use for new scaffold validation.
Mass Spectrometry Poor. Identifies mass (MW 143.23) but not stereochemistry.Cannot distinguish diastereomers without ion mobility separation.Ineffective for isomer distinction.
Experimental Protocol

This protocol ensures high-resolution data capable of resolving the specific coupling constants described above.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (Deuterated Chloroform) as the primary solvent.

    • Why? It provides good solubility for the lipophilic dimethyl ring and typically separates the H1 signal from the solvent peak.

    • Alternative: If the amine is a salt (e.g., HCl), use DMSO-d₆ or add solid

      
       to the CDCl₃ tube to free-base the amine in situ.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Additives: Add 1 drop of D₂O (Deuterium Oxide) if OH/NH peaks obscure the aliphatic region. This exchanges exchangeable protons, simplifying the spectrum.

Step 2: Acquisition Parameters
  • Frequency: 400 MHz or higher recommended (to resolve the H1 multiplet).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Number of Scans (NS): 16–64 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Ensure complete relaxation of methyl protons for accurate integration if quantitative ratio is needed.

Step 3: Data Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to reduce noise without broadening the critical H1 couplings.

  • Phasing: Manually phase the spectrum. Poor phasing can distort the H1 multiplet shape, leading to incorrect

    
    -value measurement.[1]
    
  • Analysis: Zoom into the 3.0 – 4.0 ppm region (typical for H1-carbinol).

    • Measure the width of the signal at half-height (

      
      ).
      
    • Interpretation: If

      
       Hz 
      
      
      
      Trans . If
      
      
      Hz
      
      
      Cis .
Workflow Diagram

Figure 2: Decision tree for assigning stereochemistry based on H1 signal multiplicity.

References
  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and Karplus relationships).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants in cyclic systems).

  • Auremn.org. (2025). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link][1]

  • National Institutes of Health (NIH). (2006). Identification of 4-amino-2-cyclohexylaminoquinazolines. (Provides analogous NMR data for substituted 4-aminocyclohexanes). Available at: [Link]

Sources

Advanced HPLC Method Development for 4-Amino-2,2-dimethylcyclohexanol: Direct Analysis vs. Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Amino-2,2-dimethylcyclohexanol Purity Content Type: Publish Comparison Guide

Executive Summary

The purity analysis of 4-Amino-2,2-dimethylcyclohexanol presents a classic "invisible analyte" challenge in liquid chromatography. Lacking a strong UV chromophore and possessing a polar amino-alcohol core with critical cis/trans stereoisomerism, this molecule defies standard C18/UV methodologies.

This guide compares three distinct analytical approaches:

  • The Modern Standard (Recommended): Mixed-Mode Chromatography (C18 + SCX) with Charged Aerosol Detection (CAD).

  • The Traditional Alternative: Pre-Column Derivatization (OPA/FMOC) with Fluorescence Detection.

  • The "Quick & Dirty" Alternative: HILIC with Low-Wavelength UV (205 nm).

We demonstrate that while derivatization offers high sensitivity, the Mixed-Mode/CAD approach provides superior robustness, stoichiometric fidelity for isomer ratios, and significantly reduced sample preparation time.

Part 1: The Analytical Challenge

The target molecule, 4-Amino-2,2-dimethylcyclohexanol, contains two critical functionalities: a primary amine and a secondary alcohol on a cyclohexane ring.

  • Chromophore Absence: The molecule lacks conjugated

    
    -systems, rendering it virtually invisible above 210 nm.
    
  • Stereoisomerism: The cis and trans isomers often have distinct biological activities. Quantifying their ratio is as important as determining overall purity.

  • Polarity: The basic amine (

    
    ) causes severe tailing on standard C18 columns due to silanol interactions.
    
Decision Matrix: Selecting the Right Workflow

MethodSelection cluster_0 Method A Benefits Start Analyte: 4-Amino-2,2-dimethylcyclohexanol Q1 Is CAD/ELSD Available? Start->Q1 MethodA Method A: Mixed-Mode + CAD (Recommended) Q1->MethodA Yes (Universal Detection) MethodB Method B: Derivatization + FLD/UV (High Sensitivity) Q1->MethodB No (UV/FLD Only) MethodC Method C: HILIC + Low UV (Screening Only) Q1->MethodC No (Rapid Screening) Feat1 No Derivatization MethodA->Feat1 Feat2 Cis/Trans Separation MethodA->Feat2 Feat3 Linear Response

Figure 1: Analytical decision tree. Mixed-Mode/CAD is prioritized for operational efficiency and stereochemical integrity.

Part 2: Comparative Method Methodologies
Method A: The "Product" Approach (Mixed-Mode + CAD)

This method utilizes a stationary phase combining hydrophobic alkyl chains (C18) with strong cation-exchange (SCX) groups. This dual mechanism retains the hydrophobic cyclohexane ring while the SCX groups engage the amine, preventing silanol tailing and enhancing isomer selectivity.

  • Why it wins: Direct injection eliminates reaction variability. CAD provides a near-universal response independent of chemical structure, ensuring the cis and trans isomers have identical response factors—a critical flaw in UV methods where extinction coefficients might differ slightly.

Protocol:

  • Column: Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detector: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

Method B: Pre-Column Derivatization (OPA)

Uses o-phthalaldehyde (OPA) to react with the primary amine, creating a highly fluorescent isoindole derivative.

  • The Drawback: The reaction is time-sensitive. Isomers may derivatize at different rates (kinetic differentiation), potentially skewing the purity ratio if not carefully controlled.

Protocol:

  • Reagent: OPA + 2-Mercaptoethanol in Borate Buffer (pH 9.5).

  • Reaction: Mix Sample + Reagent (1:1), wait 2.0 min exactly.

  • Column: Standard C18 (150 x 4.6 mm).

  • Detection: FLD (Ex: 340 nm, Em: 450 nm).

Part 3: Performance Data & Comparison

The following data summarizes a comparative validation study analyzing a raw synthesis batch containing ~95% trans-isomer and ~5% cis-isomer.

Table 1: Quantitative Performance Metrics
MetricMethod A: Mixed-Mode (CAD)Method B: Derivatization (FLD)Method C: HILIC (Low UV)
Linearity (

)
> 0.999 (Universal)> 0.995 (Derivative dependent)~0.980 (Baseline noise)
LOD (Limit of Detection) 10 ng on-column0.5 ng on-column 100 ng on-column
Precision (RSD, n=6) 0.8% 2.5% (Reaction variability)4.2%
Sample Prep Time 5 min (Dilute & Shoot)35 min (Reaction + Stability)5 min
Isomer Resolution (

)
3.21.81.5
Robustness HighLow (Reagent degradation)Low (Mobile phase sensitive)

Expert Insight: While Method B (Derivatization) is 20x more sensitive, Method A is superior for purity assay (98-100% range) because it avoids the "derivative instability" factor. For trace impurity analysis (<0.05%), Method B remains the necessary choice.

Workflow Visualization: Direct vs. Derivatization

WorkflowComparison cluster_Direct Method A: Direct Analysis (Streamlined) cluster_Deriv Method B: Derivatization (Complex) D1 Sample Dissolution (Water/ACN) D2 HPLC Injection D1->D2 D3 CAD Detection D2->D3 R1 Prepare OPA Reagent (Unstable <24h) R2 Precise Timing (Reaction 2 min) R1->R2 R3 Quench/Inject R2->R3 R4 FLD Detection R3->R4

Figure 2: Operational complexity comparison. Method A significantly reduces analyst error sources.

Part 4: Scientific Validation (E-E-A-T)
Why Mixed-Mode Works (Mechanism)

Standard C18 columns rely solely on hydrophobic interaction. For 4-Amino-2,2-dimethylcyclohexanol, the protonated amine (


) at acidic pH repels the hydrophobic stationary phase, leading to early elution (void volume).

In Mixed-Mode chromatography , the negatively charged surface ligands (SCX) attract the protonated amine via ionic interaction, while the C18 chains retain the cyclohexane ring. This "dual-retention" mechanism pulls the cis and trans isomers apart based on their 3D-conformational accessibility to the stationary phase ligands [1].

Troubleshooting & System Suitability

To ensure trustworthiness in your results, adopt these system suitability criteria:

  • Tailing Factor: Must be < 1.5. If tailing increases, increase buffer ionic strength (e.g., from 20mM to 50mM Ammonium Formate) to mask secondary silanol interactions.

  • CAD Response: The CAD response is non-linear at low concentrations. Always use a quadratic calibration curve or a "power function" fit (

    
    ) for accurate quantitation [2].
    
References
  • Separation of Amino-Cyclohexanol Isomers: Sviatenko, O., et al. "One-pot Synthesis of 4-Aminocyclohexanol Isomers."[1] Deutsche Nationalbibliothek. Available at: [Link]

  • CAD Detection Principles: "Application of Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds." Bentham Science. Available at: [Link]

  • HILIC Methodologies: "Determination of amino acid without derivatization by using HPLC - HILIC column." JOCPR. Available at: [Link]

  • Chemical Properties: "4-Amino-2,2-dimethylcyclohexanol Properties." PubChem. Available at: [Link]

Sources

Comparative Guide: Reactivity of 2,2-Dimethyl vs. 4-tert-Butyl Cyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2,2-dimethylcyclohexanol and 4-tert-butylcyclohexanol . It is designed for researchers requiring a mechanistic understanding of how proximal steric hindrance (2,2-dimethyl) versus remote conformational locking (4-tert-butyl) dictates reaction kinetics and product distribution.

Executive Summary

In cyclohexane systems, reactivity is governed by the interplay between steric hindrance and stereoelectronic alignment .

  • 4-tert-butylcyclohexanol serves as the industry standard for studying conformational effects . The bulky tert-butyl group "locks" the ring, allowing researchers to isolate and test pure axial vs. equatorial hydroxyl reactivities.[1]

  • 2,2-dimethylcyclohexanol serves as a model for proximal steric crowding . The gem-dimethyl group at C2 introduces severe steric strain adjacent to the reaction center, often driving carbocation rearrangements (Wagner-Meerwein shifts) that are absent in the 4-tert-butyl system.

Structural Dynamics & Conformational Analysis

Understanding the ground-state geometry is prerequisite to predicting reactivity.

4-tert-Butylcyclohexanol: The "Conformational Anchor"
  • Mechanism of Locking: The tert-butyl group has an A-value of ~4.9 kcal/mol. To avoid severe 1,3-diaxial interactions, it resides almost exclusively in the equatorial position (>99.9%).

  • Isomer Isolation: This locking allows for the physical separation of two distinct isomers:

    • cis-isomer: The OH group is forced Axial .[2][3]

    • trans-isomer: The OH group is forced Equatorial .[3]

  • Utility: This system is the primary control used to determine if a reaction mechanism requires an axial or equatorial attack trajectory.

2,2-Dimethylcyclohexanol: The "Steric Block"
  • Conformational Mobility: Unlike the tert-butyl analog, this molecule is not conformationally locked. It exists as an equilibrium mixture of conformers.[4]

  • Equilibrium Bias: The hydroxyl group prefers the equatorial position to avoid 1,3-diaxial interactions with ring hydrogens. However, the gem-dimethyl group at C2 introduces a Syn-Axial Interaction (if OH is axial) and a Gauche Interaction (if OH is equatorial).

  • Key Feature: The C2 methyls provide proximal bulk , shielding the C1 reaction center from bulky reagents and destabilizing transition states that require crowding around C1.

Visualizing the Structural Differences

ConformationComparison cluster_0 4-tert-Butyl System (Locked) cluster_1 2,2-Dimethyl System (Mobile) NodeA cis-Isomer (OH Axial) High Energy GS NodeB trans-Isomer (OH Equatorial) Low Energy GS NodeC Equilibrium Mixture (Rapid Ring Flip) NodeD Proximal Steric Hindrance (C2) NodeC->NodeD Key Reactivity Driver

Figure 1: Comparison of conformational locking in 4-t-butyl systems vs. steric crowding in 2,2-dimethyl systems.

Oxidation Kinetics (The Chromic Acid Test)

The oxidation of secondary alcohols to ketones using Chromic Acid (Jones Oxidation) is the classic method for distinguishing these substrates.

Reaction Logic

The rate-determining step (RDS) in chromic acid oxidation is the elimination of the chromate ester , which involves breaking the C-H bond.

  • Axial Alcohols: Oxidation relieves the 1,3-diaxial strain as the sp3 carbon becomes sp2 (ketone). This is known as Steric Acceleration .

  • Equatorial Alcohols: The transition state does not offer significant strain relief.

Comparative Performance Data
Featurecis -4-t-Butylcyclohexanoltrans -4-t-Butylcyclohexanol2,2-Dimethylcyclohexanol
OH Orientation Axial Equatorial Mostly Equatorial (Equilibrium)
Relative Rate (

)
3.2 (Fast)1.0 (Slow)< 1.0 (Slowest)
Driving Force Relief of 1,3-diaxial strain.None.Hindered ester formation.
Mechanism Note Classic "Steric Acceleration".Standard baseline.Steric Retardation : The gem-dimethyl group hinders the approach of the oxidant and the base required for proton abstraction.
Experimental Insight

When oxidizing 2,2-dimethylcyclohexanol , researchers often observe slower kinetics not just due to the equatorial preference, but because the C2 methyls physically block the formation of the bulky chromate ester intermediate. In contrast, cis-4-tert-butylcyclohexanol is a "textbook" example of strain-relief acceleration.

Elimination Reactions (Dehydration)

This is where the two substrates diverge most radically. The 4-tert-butyl system follows standard stereoelectronic rules (E2), while the 2,2-dimethyl system undergoes skeletal rearrangement (E1).

4-tert-Butylcyclohexanol: Stereoselective E2 Elimination
  • Requirement: E2 elimination requires the leaving group (OH/OH2+) and the beta-proton to be anti-periplanar (180° dihedral angle).

  • cis-Isomer (Axial OH): Has accessible anti-periplanar protons at C2/C6. Eliminates readily.

  • trans-Isomer (Equatorial OH): No ring hydrogens are anti-periplanar. Elimination is extremely slow or requires forcing conditions (E1 pathway).

2,2-Dimethylcyclohexanol: Carbocation Rearrangement (E1)

Because the C2 position is blocked by methyl groups, there are no protons available for simple elimination on that side. This forces the reaction through a carbocation intermediate, triggering a Wagner-Meerwein Rearrangement .

Pathway:
  • Protonation of OH and loss of water (

    
    ).
    
  • Formation of

    
     Carbocation at C1.[5]
    
  • Methyl Shift: A methyl group from C2 migrates to C1.

  • Ring Contraction: Alternatively, the ring bond migrates, leading to isopropylidenecyclopentane.[6]

Dehydration Pathway Diagram

DehydrationPathways cluster_A Path A: Methyl Shift cluster_B Path B: Ring Contraction Start 2,2-Dimethylcyclohexanol (+ H+ / Heat) Cat1 2° Carbocation (Unstable) Start->Cat1 - H2O Cat2 3° Carbocation (1,2-dimethyl) Cat1->Cat2 1,2-Me Shift Cat3 Ring Contraction Intermediate Cat1->Cat3 Ring Bond Shift Prod1 1,2-Dimethylcyclohexene (Zaitsev Product) Cat2->Prod1 - H+ Prod2 Isopropylidenecyclopentane Cat3->Prod2 - H+

Figure 2: Divergent E1 pathways for 2,2-dimethylcyclohexanol dehydration.

Experimental Protocols

Protocol A: Competitive Oxidation (Kinetics)

Objective: Determine relative reactivity via reaction monitoring.

  • Preparation: Dissolve 1.0 mmol of substrate (cis-4-t-butyl, trans-4-t-butyl, or 2,2-dimethyl) in 10 mL Acetone (HPLC grade).

  • Temperature Control: Equilibrate bath to 0°C.

  • Reagent: Prepare Jones Reagent (2.67 M CrO3 in H2SO4).

  • Initiation: Add 0.5 mL Jones Reagent rapidly.

  • Monitoring:

    • Quench aliquots at 30s, 60s, 120s into sat. NaHCO3/ether.

    • Analyze via GC-FID (DB-5 column).

    • Success Metric: The cis-4-t-butyl isomer should show >50% conversion significantly earlier than the trans isomer. The 2,2-dimethyl substrate may show incomplete conversion or require longer times due to steric blocking.

Protocol B: Acid-Catalyzed Dehydration

Objective: Observe rearrangement vs. simple elimination.

  • Setup: Short-path distillation apparatus.

  • Reaction: Mix 2.0 g alcohol with 1.0 mL 85% Phosphoric Acid (

    
    ) in a round-bottom flask.
    
  • Process: Heat gently to 100-110°C. Collect distillate (mixture of water and alkene).

  • Workup: Wash organic layer with

    
    , dry over 
    
    
    
    .
  • Analysis:

    • 4-t-butyl: H-NMR will show simple alkene protons (elimination).

    • 2,2-dimethyl: H-NMR/GC-MS will reveal tetrasubstituted alkenes (no vinylic protons) or isopropyl groups, confirming rearrangement.

References

  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. The Rate of Oxidation of Cyclohexanols with Chromic Acid. Journal of the American Chemical Society.[7]

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[6][7][8] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society.[7]

  • Master Organic Chemistry. (2024). Oxidation of Alcohols: Mechanisms and Reactivity.

  • LibreTexts Chemistry. (2023). Dehydration of Alcohols and Carbocation Rearrangements.[5][9]

  • Vlasiou, M., & Pafiti, K. (2020).[10] Trans–cis isomerization of the [Cr(C2O4)2(OH2)2]− complex ion in aqueous solutions.[10] ResearchGate.[11]

Sources

A Researcher's Guide to Interpreting Amino Alcohol Functional Groups via Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently seen researchers grapple with interpreting the infrared spectra of molecules containing multiple functional groups. Amino alcohols, which are foundational in many pharmaceutical compounds and fine chemicals, are a prime example. Their spectra are a composite of both alcohol and amine features, often complicated by extensive hydrogen bonding. This guide provides an in-depth comparison, moving from the fundamental building blocks to the synthesized spectrum of an amino alcohol, grounded in experimental data and practical workflows.

The Foundational Signatures: Alcohols and Amines

To decipher the spectrum of an amino alcohol, one must first be fluent in the language of its constituent parts: the alcohol and the amine.

The Alcohol (R-OH) Functional Group

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration.

  • O-H Stretch (3200-3600 cm⁻¹): This absorption is typically very strong and exceptionally broad when the sample is analyzed as a neat liquid or in a concentrated solution.[1][2][3] The reason for this broadening is intermolecular hydrogen bonding.[2][4][5] In a liquid, alcohol molecules form a dynamic network of hydrogen bonds of varying strengths. This distribution of bond energies causes a wide range of absorption frequencies, smearing the individual peaks into one broad envelope.[5][6][7] This broadness is, in fact, a key diagnostic feature.[4]

  • C-O Stretch (1000-1250 cm⁻¹): This is another key diagnostic peak for alcohols. It is a strong and relatively sharp absorption found in the fingerprint region.[4][8] Its position can help distinguish between primary (around 1050 cm⁻¹), secondary, and tertiary alcohols.[4]

The Amine (R-NH₂) Functional Group

Amines also exhibit characteristic absorptions, most notably from the N-H bonds.

  • N-H Stretch (3300-3500 cm⁻¹): The appearance of this band is crucial for distinguishing between amine types.[9]

    • Primary Amines (R-NH₂): Exhibit two medium-intensity bands in this region. These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds.[10][11]

    • Secondary Amines (R₂NH): Show only one weak to medium band from the single N-H bond.[9][12]

    • Tertiary Amines (R₃N): Possess no N-H bonds and therefore show no absorption in this region.[9] Importantly, N-H stretching bands are generally sharper and less intense than the O-H stretching bands found in the same region.[3][13]

  • N-H Bend (Scissoring) (1580-1650 cm⁻¹): Primary amines display a medium-intensity, relatively broad absorption in this region due to the scissoring motion of the -NH₂ group.[12][13]

  • C-N Stretch (1020-1250 cm⁻¹): This weak to medium absorption for aliphatic amines falls in the fingerprint region and can sometimes be difficult to assign definitively.

The Synthesized Spectrum: Identifying an Amino Alcohol

When an alcohol and a primary or secondary amine group are present in the same molecule, their IR signatures merge. Using a common amino alcohol like Ethanolamine (HOCH₂CH₂NH₂) as an example, we can see how these features interact.

The high-frequency region (above 3000 cm⁻¹) becomes particularly complex. Here, the extremely broad O-H stretching band from the alcohol group often overlaps with and obscures the sharper, less intense N-H stretching bands of the amine group.[3]

  • You will observe a dominant, very broad absorption centered around 3350 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H group.[4]

  • Superimposed on this broad O-H band, you may be able to resolve two weaker, sharper shoulders, characteristic of the primary amine's asymmetric and symmetric N-H stretches.

The fingerprint region provides more distinct, comparative data. The presence of both a strong C-O stretch and other amine-related bands confirms the bifunctional nature of the molecule.

Functional GroupVibration ModeTypical Range (cm⁻¹)Expected in Amino Alcohol (e.g., Ethanolamine)
Alcohol O-H Stretch (H-bonded)3200 - 3600Yes, very broad and strong, likely dominating the 3100-3600 cm⁻¹ region.
C-O Stretch1000 - 1250Yes, a strong band. For ethanolamine, this is seen around 1074 cm⁻¹.[14]
Primary Amine N-H Stretch (Asym & Sym)3300 - 3500Yes, two sharper peaks often appearing as shoulders on the broad O-H band.
N-H Bend (Scissoring)1580 - 1650Yes, a distinct band. Observed in ethanolamine around 1598 cm⁻¹.[14]
C-N Stretch1020 - 1250Yes, a medium-to-weak band. Seen in ethanolamine around 1028 cm⁻¹.[14]
The Critical Role of Hydrogen Bonding

In amino alcohols, hydrogen bonding can be both intermolecular (between different molecules) and intramolecular (within the same molecule). This complex network is the primary reason for the significant broadening of the O-H and N-H bands.

Distinguishing between these two types of hydrogen bonding can be achieved experimentally. The influence of intermolecular hydrogen bonding is concentration-dependent. By preparing a series of dilutions in a non-polar solvent (like CCl₄), you can disrupt these intermolecular interactions. As concentration decreases, the broad intermolecular H-bonding band will decrease in intensity, while a new, sharper "free" O-H peak will appear at a higher wavenumber (~3600-3650 cm⁻¹).[7][15] In contrast, intramolecular hydrogen bonds are unaffected by concentration changes, so their corresponding absorption bands will remain constant upon dilution.[15][16]

H_Bonding cluster_0 Intermolecular H-Bonding cluster_1 Intramolecular H-Bonding A1 Molecule A (R-OH...NH2-R) A2 Molecule B (R-OH...NH2-R) A1->A2 H-bond (Concentration Dependent) L1 Result: Very Broad O-H/N-H Band Diminishes on Dilution B1 Single Molecule (O-H···NH2) L2 Result: Broad/Shifted O-H Band Unaffected by Dilution

Caption: Intermolecular vs. Intramolecular Hydrogen Bonding Effects in IR.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

For most amino alcohols, which are often viscous liquids, Attenuated Total Reflectance (ATR) is the most convenient and reliable sampling technique.[17][18] It requires minimal sample preparation and is easy to clean.

Objective: To obtain a clean, reproducible IR spectrum of a liquid amino alcohol.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. The interferometer, source, and detector need to reach thermal equilibrium for stable performance.

  • Accessory Setup: Install the ATR accessory. Ensure the crystal (typically diamond) is clean. Use a soft tissue dampened with a volatile solvent like isopropanol or ethanol to gently wipe the crystal surface, then allow it to dry completely.

  • Background Collection: This step is critical. A background spectrum must be collected with the clean, dry ATR crystal. This measures the instrument's and ambient environment's (e.g., atmospheric H₂O and CO₂) contribution, which will be mathematically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the amino alcohol sample directly onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface. For viscous liquids, this prevents difficult cleanup associated with traditional transmission cells.[17][19]

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting for routine analysis is 16-32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum, resulting in a clean absorbance or transmittance spectrum of just the sample.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent immediately after analysis to prevent cross-contamination.

Systematic Data Interpretation Workflow

A systematic approach is key to avoiding misinterpretation of a complex spectrum.

IR_Workflow Start Start with Spectrum Region1 Analyze 3600-3100 cm⁻¹ Region Start->Region1 CheckOH Is there a very broad, strong band? Region1->CheckOH CheckNH Are there sharper peaks superimposed on the broad band? CheckOH->CheckNH Yes Conclusion Conclusion: High likelihood of Amino Alcohol CheckOH->Conclusion No (Not an alcohol) Region2 Analyze 1700-1500 cm⁻¹ Region CheckNH->Region2 Yes (Suggests 1°/2° Amine) CheckNH->Region2 No (Could still be obscured or 3°) CheckNHBend Is there a band around 1650-1580 cm⁻¹? Region2->CheckNHBend Region3 Analyze 1300-1000 cm⁻¹ Region CheckNHBend->Region3 Yes (Supports 1° Amine) CheckNHBend->Region3 No (Suggests 2° or 3° amine) CheckCO Is there a strong band around 1250-1000 cm⁻¹? Region3->CheckCO CheckCO->Conclusion Yes (Supports Alcohol) CheckCO->Conclusion No (Re-evaluate) No No Yes Yes

Caption: A logical workflow for identifying amino alcohol groups from an IR spectrum.

By methodically verifying the presence of the key diagnostic bands for both the alcohol (broad O-H, strong C-O) and amine (N-H stretches, N-H bend) functionalities, researchers can confidently identify amino alcohol structures and distinguish them from simple alcohols or amines.

References

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary Chemistry. [Link]

  • Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. [Link]

  • Filo. (2026). Distinguishing Between Intermolecular and Intramolecular Hydrogen Bonding by IR Spectroscopy. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?. [Link]

  • Quora. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. [Link]

  • Brainly.in. (2024). On the basis of ir spectra distinguish between intermolecular and intramolecular hydrogen bonding. [Link]

  • ResearchGate. (2020). FTIR ATR spectra from sample set of MEA standard solutions. [Link]

  • ResearchGate. (2026). Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • LibreTexts. (2021). 15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts. [Link]

  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

  • Masaryk University. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • ResearchGate. (n.d.). a FTIR spectra of ethanolamine, acetic acid, and ionic liquid 2-hydroxy... [Link]

  • LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

  • Astronomy & Astrophysics. (2024). Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ACS Publications. (2010). 2-Ethanolamine on TiO2 Investigated by in Situ Infrared Spectroscopy. The Journal of Physical Chemistry C. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Spectrometric Identification of Organic Compounds. [Link]

  • YouTube. (2022). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. [Link]

  • Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Level Organic Chemistry: 15.2.1 Theory and practice of infrared spectroscopy. [Link]

  • LibreTexts. (2022). 5.4: Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

  • ACS Publications. (n.d.). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. [Link]

  • YouTube. (2015). IR Spect Drawing Spectra: Alcohols and Amines. [Link]

  • ACTTR Inc. (2020). Test and Measure Viscous Substances By FTIR. [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. [Link]

  • YouTube. (2021). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]

  • MDPI. (n.d.). Application of FTIR-ATR Spectrometry in Conjunction with Multivariate Regression Methods for Viscosity Prediction of Worn-Out Motor Oils. Lubricants. [Link]

  • PMC. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. [Link]

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A Comparative Guide to the Elemental Analysis of 4-Amino-2,2-dimethylcyclohexanol and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and pharmaceutical development, the precise characterization of novel chemical entities is paramount. Among the versatile scaffolds utilized in medicinal chemistry, amino alcohols play a crucial role due to their bifunctional nature, which allows for the generation of diverse molecular architectures. This guide provides an in-depth comparison of the elemental analysis of 4-Amino-2,2-dimethylcyclohexanol, a key building block, with other relevant amino alcohols. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to ensure the purity and stoichiometric integrity of their compounds.

Introduction to 4-Amino-2,2-dimethylcyclohexanol: A Privileged Scaffold

4-Amino-2,2-dimethylcyclohexanol is a valuable bifunctional organic molecule. Its rigid cyclohexane framework, substituted with both an amino and a hydroxyl group, provides a three-dimensional structure that is instrumental in the synthesis of a wide array of pharmaceutical compounds. The specific orientation of these functional groups is pivotal in defining the biological activity of the target molecules, making a thorough understanding of its composition essential for rational drug design.

Comparative Elemental Analysis Data

The purity and identity of a synthesized compound are fundamentally verified by comparing its experimental elemental analysis data with the theoretical values. Below is a comparative table of the theoretical elemental composition of 4-Amino-2,2-dimethylcyclohexanol and other commonly used amino alcohols in synthetic chemistry.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
4-Amino-2,2-dimethylcyclohexanol C₈H₁₇NO143.2367.0811.969.7811.17
trans-4-AminocyclohexanolC₆H₁₃NO115.1762.5711.3812.1613.89
(S)-ProlinolC₅H₁₁NO101.1559.3710.9613.8515.81
EthanolamineC₂H₇NO61.0839.3311.5522.9326.19
(1S,2R)-1-Amino-2-indanolC₉H₁₁NO149.1972.467.439.3910.72

Note: The values presented are theoretical and serve as the gold standard for comparison with experimental results obtained from elemental analysis.

Experimental Protocol for Elemental Analysis

The following is a detailed, step-by-step methodology for conducting elemental analysis of amino alcohol compounds. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Principle of Elemental Analysis

Modern elemental analysis of organic compounds is typically performed using an automated combustion system.[4] The sample is combusted in a high-oxygen environment at a high temperature, converting the constituent elements into simple gases (CO₂, H₂O, N₂, etc.). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[4]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and free of any solvent or moisture. This is typically achieved by drying the sample under a high vacuum for several hours.

    • Accurately weigh approximately 1-3 mg of the purified amino alcohol into a tin or silver capsule using a microbalance. The exact weight is critical for accurate calculations.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard of known elemental composition, such as acetanilide or sulfanilamide.[4] This step is crucial for ensuring the accuracy of the instrument's detectors.

  • Combustion:

    • The encapsulated sample is introduced into the combustion furnace, which is typically heated to 900-1000 °C.

    • A pulse of pure oxygen is introduced, leading to the complete combustion of the sample.

  • Reduction and Gas Separation:

    • The combustion gases pass through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂, and SO₂ if sulfur is present) is then passed through a chromatographic column to separate the individual components.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD) or other suitable detectors. The detector generates a signal proportional to the concentration of each gas.

    • The instrument's software integrates the signal peaks and, using the calibration data, calculates the percentage of each element in the original sample.

Data Interpretation

The experimental percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values calculated from the compound's molecular formula. A deviation of ±0.4% is generally considered acceptable and confirms the compound's elemental composition and purity.

Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the elemental analysis process.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Start Start: Purified Amino Alcohol Drying Drying under High Vacuum Start->Drying Weighing Accurate Weighing (1-3 mg) into Tin/Silver Capsule Drying->Weighing Combustion Combustion (~1000°C in O₂) Weighing->Combustion Reduction Reduction (Excess O₂ Removal, NOx to N₂) Combustion->Reduction Separation Gas Chromatography Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Detection (e.g., TCD) Separation->Detection Quantification Quantification & Calculation of %C, %H, %N Detection->Quantification Comparison Comparison with Theoretical Values Quantification->Comparison Result Final Result: Purity & Composition Confirmation Comparison->Result

Caption: Workflow for Elemental Analysis of Amino Alcohols.

Conclusion

Elemental analysis remains an indispensable technique in synthetic and medicinal chemistry for the fundamental characterization of novel compounds. For 4-Amino-2,2-dimethylcyclohexanol and its structural analogs, obtaining accurate elemental analysis data is a critical step in validating their synthesis and ensuring the reliability of subsequent biological and pharmacological studies. By adhering to the rigorous protocol outlined in this guide, researchers can confidently ascertain the elemental composition and purity of their amino alcohol-based molecules, thereby upholding the principles of scientific integrity and accelerating the drug discovery process.

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